4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Descripción
BenchChem offers high-quality 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-5-8(17-10(16)18-9)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXYGZLUGMOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide outlines a comprehensive, multi-tiered in vitro strategy to determine the mechanism of action of a novel pyrimidine-containing compound, 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. Given the absence of specific literature on this molecule, we will proceed with a hypothesis-driven approach, positing it as a potential kinase inhibitor. This document provides not just a series of protocols, but a strategic workflow designed to first broadly assess its biological activity and subsequently pinpoint its molecular target and dissect the downstream cellular consequences. We will detail the experimental rationale, provide step-by-step protocols for key assays, and illustrate how to integrate and interpret the resulting data to construct a cohesive mechanistic narrative.
Introduction: The Scientific Rationale for Investigating 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
The chemical structure of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine suggests its potential as a biologically active molecule. The pyrimidine core is a common feature in numerous FDA-approved drugs, particularly those targeting protein kinases. The trifluoromethyl group can enhance metabolic stability and membrane permeability, making the compound a promising candidate for drug development[1]. The presence of a chloro- and an amino-substituent on the pyrimidine ring provides potential vectors for interaction with the ATP-binding pocket of kinases.
Given these structural alerts, our investigation will be predicated on the hypothesis that this compound functions as a kinase inhibitor. Kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[2]. Therefore, identifying a novel kinase inhibitor has significant therapeutic implications.
Our investigative workflow will be structured to systematically address the following key questions:
-
Does the compound exhibit cytotoxic or anti-proliferative activity in cancer cell lines?
-
If so, what is the potency of this effect?
-
Does the compound directly inhibit the activity of protein kinases?
-
Which specific kinase or kinase family is the primary target?
-
How does inhibition of the target kinase translate to downstream signaling events within the cell?
This guide will provide the experimental framework to answer these questions, thereby establishing a comprehensive in vitro mechanism of action.
Tier 1: Cellular Phenotypic Screening
The initial step is to ascertain whether 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine elicits a biological response in a cellular context. Cell viability and proliferation assays are robust, high-throughput methods to assess the global effect of a compound on a cell population.
Rationale for Cell Line Selection
The choice of cell lines is critical. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) should be employed to identify potential tissue-specific sensitivities. It is also advantageous to include cell lines with known dependencies on specific signaling pathways (e.g., a cell line with a known activating mutation in a particular kinase).
Cell Viability Assays: Determining Cytotoxicity and Anti-proliferative Effects
Several robust methods exist for measuring cell viability, with the most common being tetrazolium-based colorimetric assays such as MTT, MTS, and WST-1. These assays measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells[3][4][5].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[3][4][5] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[3][5]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5] Incubate overnight at 37°C in a humidified atmosphere.[5]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Seeding Density | The number of cells seeded per well. |
| Treatment Duration | The length of time the cells are exposed to the compound. |
| IC50 (µM) | The concentration of the compound that inhibits cell viability by 50%. |
Tier 2: Target Identification and Validation
A positive result in the cellular phenotypic screen (i.e., a low micromolar or nanomolar IC50 value) warrants further investigation to identify the molecular target of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Rationale for Kinase Profiling
Given our hypothesis, a broad kinase screen is the most efficient way to identify potential kinase targets. This can be achieved through various in vitro kinase assay platforms that measure the ability of a compound to inhibit the activity of a large panel of purified kinases.
Several commercial services offer comprehensive kinase profiling. These platforms typically utilize radiometric or non-radiometric methods to measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[2][6][7]
General Principles of In Vitro Kinase Assays:
-
A purified, active kinase is incubated with its specific substrate and ATP.
-
The test compound is added at a fixed concentration (e.g., 1 or 10 µM) to assess its inhibitory activity.
-
The amount of phosphorylated substrate is quantified.
-
The percentage of inhibition is calculated relative to a control reaction without the compound.
Data Presentation: The results of a kinase screen are typically presented as a percentage of inhibition for each kinase at the tested concentration. A "hit" is generally defined as a kinase that is inhibited by a certain threshold (e.g., >50% or >90%).
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| ... |
Determination of IC50 for "Hit" Kinases
For the kinases identified as "hits" in the initial screen, a full dose-response curve should be generated to determine the IC50 value. This provides a quantitative measure of the compound's potency against each specific kinase.
Radiometric assays, which use radiolabeled ATP (e.g., [γ-33P]ATP), are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[2][8]
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-33P]ATP
-
Kinase reaction buffer
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (serial dilutions)
-
P81 phosphocellulose paper
-
Phosphor imager
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the serially diluted compound to the reaction mixture and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for binding.[8]
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[7]
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity on the P81 paper using a phosphor imager.
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 3: Cellular Mechanism of Action and Pathway Analysis
Once a primary kinase target has been identified and validated, the next crucial step is to demonstrate that the compound engages this target in a cellular environment and modulates its downstream signaling pathway. Western blotting is the cornerstone technique for this analysis.[9][10]
Rationale for Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (i.e., active) form of a protein, we can directly assess the effect of our compound on the activity of the target kinase and its downstream substrates.
Materials:
-
Cell line in which the target kinase is active
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and its downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with varying concentrations of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Data Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase (if it undergoes autophosphorylation) and its known downstream substrates, without a significant change in the total protein levels, provides strong evidence that the compound is inhibiting the target kinase in the cellular context.
Visualizing the Investigative Workflow and Signaling Pathways
To clearly illustrate the logical flow of the investigation and the potential signaling pathways involved, we can use diagrams generated with Graphviz.
Caption: Investigative workflow for elucidating the mechanism of action.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion: Synthesizing the Data for a Complete Mechanistic Picture
By systematically progressing through these three tiers of investigation, a researcher can build a robust and comprehensive understanding of the in vitro mechanism of action of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. The integration of data from cellular viability assays, in vitro kinase profiling, and cellular pathway analysis provides a multi-faceted view of the compound's activity. A successful investigation will culminate in a clear narrative that identifies the primary molecular target, quantifies the compound's potency against this target, and demonstrates how this molecular interaction translates into the observed cellular phenotype. This foundational knowledge is indispensable for the further development of this or any novel compound as a potential therapeutic agent.
References
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
-
Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
Bio-protocol. 3.6. In Vitro Kinase Inhibition Assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. SpringerLink. Retrieved from [Link]
-
Taylor & Francis. Trifluoromethyl group – Knowledge and References. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Physicochemical properties of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Executive Summary
In the landscape of modern targeted therapeutics, the 2-aminopyrimidine scaffold represents a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors. 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 1353854-42-8) is a highly specialized, advanced intermediate utilized in the discovery of novel small-molecule inhibitors. This whitepaper systematically deconstructs the physicochemical properties, chemical reactivity, and pharmacological utility of this compound, providing drug development professionals with a self-validating framework for its application in medicinal chemistry.
Structural & Physicochemical Profiling
The molecular architecture of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is purposefully designed to balance reactivity for synthetic elaboration with the lipophilicity required for target engagement.
-
The Pyrimidine Core: Provides the essential hydrogen bond donor/acceptor pair (via the 2-amino group and N1/N3 ring nitrogens) necessary for anchoring into the ATP-binding hinge region of kinases.
-
The 4-Chloro Substituent: Acts as an electrophilic hotspot. The strong electron-withdrawing nature of the adjacent ring nitrogens makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The 3-(Trifluoromethyl)phenyl Group: A highly lipophilic, metabolically stable moiety that projects into the deep hydrophobic pocket of a target protein, enhancing both binding affinity and residence time.
To facilitate formulation and assay development, the core quantitative properties of this compound are summarized below.
Table 1: Physicochemical Data Summary
| Property | Value / Description | Pharmacological Implication |
| CAS Number | 1353854-42-8 | Unique identifier for procurement and library registration[1]. |
| Molecular Formula | C11H7ClF3N3 | Defines the elemental composition and exact mass. |
| Molecular Weight | 273.64 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Estimated) | 3.8 – 4.2 | High lipophilicity driven by the CF3 group; indicates excellent membrane permeability but necessitates co-solvents for aqueous assays. |
| Solubility Profile | Soluble in DMSO, DMF, DCM; Insoluble in H2O | Requires DMSO stock solutions (typically 10-50 mM) for in vitro biological screening. |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | The 2-amino group is a very weak base due to the electron-withdrawing pyrimidine ring and C4-chlorine, remaining unprotonated at physiological pH. |
Chemical Reactivity: The SNAr Paradigm
The primary synthetic utility of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine lies in its predictable reactivity. The C4-chlorine bond is highly polarized. When subjected to a nucleophile (such as an aliphatic or aromatic amine), the reaction proceeds via an addition-elimination mechanism [2].
Causality of Regioselectivity: Why does substitution occur exclusively at C4 and not C6 or C2? The 2-amino group donates electron density into the ring via resonance, deactivating the C2 position toward nucleophiles. Conversely, the C4 position is activated by the inductive electron withdrawal of the chlorine atom and the electronegativity of the adjacent N3 nitrogen, which stabilizes the high-energy Meisenheimer intermediate [3].
Caption: Nucleophilic Aromatic Substitution (SNAr) workflow at the C4 position.
Experimental Protocol: Standardized C4-Amination
To ensure reproducibility and high yields when elaborating this scaffold into a final drug candidate, the following self-validating protocol utilizes non-nucleophilic bases and polar protic solvents to maximize the thermodynamic stability of the transition state [4].
Reagents & Materials:
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (1.0 equivalent)
-
Target Amine Nucleophile (e.g., a substituted piperazine or aniline) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent: Isopropanol (IPA) or n-Butanol
Step-by-Step Methodology:
-
Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the pyrimidine intermediate in 0.2 M Isopropanol. Rationale: IPA provides the necessary polarity to stabilize the Meisenheimer complex while allowing for high reflux temperatures.
-
Base Addition: Add 2.0 eq of DIPEA to the stirring solution. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Its extreme steric hindrance prevents it from acting as a competing nucleophile against the C4 position.
-
Nucleophile Introduction: Add 1.2 eq of the target amine.
-
Thermal Activation: Heat the reaction mixture to 80–100 °C (reflux) under an inert nitrogen atmosphere. Stir for 4 to 12 hours.
-
In-Process Monitoring: Monitor the reaction via LC-MS or TLC (typically 1:1 Hexanes/Ethyl Acetate). The disappearance of the starting material mass (m/z 274 [M+H]+) validates the completion of the addition step.
-
Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.
Pharmacological Relevance & Pathway Integration
Once the C4 position is functionalized, the resulting 2,4-diaminopyrimidine derivative acts as a potent ATP-competitive inhibitor. This scaffold is heavily utilized in targeting hyperactive kinases driving oncogenesis, such as FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML) or mutant EGFR in Non-Small Cell Lung Cancer (NSCLC) [5].
Mechanistic Causality in the Binding Pocket:
-
The 2-amino group forms a critical dual hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region.
-
The 3-(trifluoromethyl)phenyl group acts as a "conformational lock." The bulky, electron-rich fluorine atoms engage in multipolar interactions and Van der Waals contacts deep within the hydrophobic pocket adjacent to the ATP site, preventing the kinase from adopting its active conformation.
Caption: Pharmacodynamic mechanism: Hinge binding, conformational locking, and downstream signaling blockade.
By completely occupying the ATP pocket, the compound severs the phosphorylation cascade, starving the oncogenic cell of the survival signals mediated by downstream effectors like STAT5, AKT, and ERK, ultimately triggering apoptosis.
References
-
National Institutes of Health (NIH). (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from[Link]
-
American Chemical Society (ACS). (2023). Protecting-Group-Free Synthesis of Meridianin A–G and Derivatives and Its Antibiofilm Evaluation. The Journal of Organic Chemistry. Retrieved from [Link]
A Comprehensive Guide to the Pharmacokinetic Profiling of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Introduction: Bridging the Gap from Compound to Candidate
In the landscape of modern drug discovery, pyrimidine-based scaffolds are of significant interest due to their versatile therapeutic applications, ranging from oncology to anti-inflammatory agents.[1][2] The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine represents a promising chemical entity, integrating key structural motifs known to modulate biological activity. However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug.
This technical guide provides a comprehensive framework for the pharmacokinetic profiling of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. We will delve into the critical in vitro and in vivo assays necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. More than a mere recitation of protocols, this guide will illuminate the scientific rationale behind each experimental choice, empowering researchers to not only generate robust data but also to interpret it with confidence. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are self-validating and aligned with industry best practices.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the in vivo behavior of a compound. These assays are crucial for early-stage decision-making, enabling the ranking and selection of candidates with the most promising drug-like properties.
Metabolic Stability: A Predictor of In Vivo Clearance
A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its half-life and oral bioavailability.[3] The in vitro metabolic stability assay provides a quantitative measure of this susceptibility.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in a suitable organic solvent (e.g., DMSO).
-
Thaw human liver microsomes (HLMs) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the test compound, HLMs, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing a cold organic solvent (e.g., acetonitrile with an internal standard) to quench the reaction.[3]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation: Metabolic Stability of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
| Parameter | Value |
| In Vitro Half-life (t½, min) | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined |
Plasma Protein Binding: Impact on Distribution and Efficacy
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution into tissues and its availability to interact with its therapeutic target.[3] Only the unbound fraction of a drug is pharmacologically active.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Device Setup:
-
Utilize a RED device, which consists of two chambers separated by a semipermeable membrane.[3]
-
-
Incubation:
-
Add the test compound to plasma in one chamber and a buffer solution to the other.
-
-
Equilibrium:
-
Incubate the sealed device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Analysis:
-
Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
-
Calculation:
-
Calculate the percentage of plasma protein binding using the formula: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] x 100.
-
Data Presentation: Plasma Protein Binding of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
| Parameter | Value |
| Percentage of Plasma Protein Binding (%) | To be determined |
| Unbound Fraction (fu) | To be determined |
Cell Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting this process.[3]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21-28 days to allow for differentiation into a confluent monolayer with functional tight junctions.[3]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Add the test compound to the apical (A) side of the monolayer.
-
Measure the appearance of the compound on the basolateral (B) side over time.
-
To assess active efflux, also measure transport from the basolateral to the apical side (B to A).
-
-
Analysis:
-
Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of efflux transporters.
-
Data Presentation: Caco-2 Permeability of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
| Parameter | Value |
| Papp (A to B) (x 10⁻⁶ cm/s) | To be determined |
| Papp (B to A) (x 10⁻⁶ cm/s) | To be determined |
| Efflux Ratio | To be determined |
Visualization: In Vitro ADME Workflow
Caption: A typical experimental workflow for the in vitro ADME assessment of a novel compound.
Part 2: Definitive In Vivo Pharmacokinetic Characterization
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a whole organism. These studies provide critical information for determining the optimal dosing regimen for future clinical trials.[4]
Experimental Design: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model Selection:
-
Select an appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
-
Dosing and Administration:
-
Administer the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose allows for the determination of absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Data Presentation: In Vivo Pharmacokinetic Parameters of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in Rats (Example)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC₀-t (ngh/mL) | To be determined | To be determined |
| AUC₀-inf (ngh/mL) | To be determined | To be determined |
| t½ (h) | To be determined | To be determined |
| CL (mL/min/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| F (%) | - | To be determined |
Part 3: Metabolite Identification and Potential Drug-Drug Interactions
Understanding the metabolic fate of a drug is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions (DDIs).
Metabolite Identification
The trifluoromethyl and chloro-substituents on the phenyl ring, as well as the pyrimidine core, are all susceptible to metabolic transformations.
Potential Metabolic Pathways
-
Oxidation: Hydroxylation of the aromatic rings or the pyrimidine core.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group.
-
Sulfation: Conjugation of a sulfate group to a hydroxyl group.
Visualization: Postulated Metabolic Pathway
Caption: A simplified, hypothetical metabolic pathway for a pyrimidine derivative.
Cytochrome P450 Inhibition
It is important to assess the potential of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Significant inhibition of these enzymes could lead to clinically relevant DDIs when co-administered with other drugs that are substrates for these enzymes.[5]
Experimental Protocol: CYP Inhibition Assay
-
This is typically performed using fluorescent probe substrates for each CYP isoform in the presence of varying concentrations of the test compound in human liver microsomes.
-
A decrease in the fluorescent signal indicates inhibition of the enzyme.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is then determined.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound strategy for the comprehensive pharmacokinetic profiling of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. By systematically evaluating its metabolic stability, plasma protein binding, permeability, in vivo disposition, and potential for drug-drug interactions, researchers can build a detailed understanding of its ADME properties. The data generated from these studies will be instrumental in guiding lead optimization efforts, selecting appropriate doses for efficacy and toxicology studies, and ultimately, in determining the clinical viability of this promising compound. The integration of these principles ensures a data-driven approach to drug development, maximizing the potential for success.
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Preliminary Toxicity Screening of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting the preliminary toxicity screening of the novel chemical entity, 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. In the high-stakes environment of drug discovery, early and accurate identification of potential toxicological liabilities is paramount to de-risk projects, conserve resources, and focus on candidates with the highest probability of success. This document moves beyond a simple recitation of protocols, instead focusing on the scientific rationale and causality behind a tiered, multi-parameter screening strategy. We will cover an integrated approach beginning with in silico predictions, followed by core in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. Each section details not only the "how" but, more critically, the "why," to empower researchers to make informed, data-driven decisions.
Introduction: A Proactive Approach to Safety Assessment
1.1 The Compound of Interest: 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
The subject of this guide is a substituted aminopyrimidine derivative. While specific toxicological data for this exact molecule is not widely available in public literature, analysis of its structural motifs—a chlorinated pyrimidine core, a trifluoromethylphenyl group, and a primary amine—suggests several potential areas for toxicological investigation. Structurally related compounds have been noted for potential acute toxicity and irritation[1]. Therefore, a systematic and proactive screening approach is not just recommended; it is a scientific necessity.
1.2 The Imperative for Early Toxicity Screening in Drug Development
The attrition rate of drug candidates during preclinical and clinical development remains a formidable challenge. A significant portion of these failures can be attributed to unforeseen toxicity.[2] Implementing a robust toxicity screening cascade early in the discovery phase serves several critical functions: it allows for the rapid deselection of compounds with unfavorable safety profiles, provides crucial data to guide medicinal chemistry efforts toward safer analogues, and builds a foundational safety profile required for further development.[2][3] This "fail early, fail cheap" philosophy is a cornerstone of modern, efficient drug discovery.
1.3 A Phased, Tiered Approach to Toxicity Assessment
A successful preliminary toxicity screen is not a single experiment but a logical sequence of assays designed to build a comprehensive risk profile. This guide is structured around a tiered approach that balances throughput, cost, and biological complexity. We begin with broad, predictive computational methods and progressively move to more specific, resource-intensive cell-based assays that probe for critical liabilities.
Caption: A tiered workflow for preliminary toxicity screening.
Phase I: In Silico Assessment (Computational Prediction)
2.1 Rationale: The "Fail Fast, Fail Cheap" Principle
Before committing to the synthesis and resource-intensive in vitro testing of a compound, computational toxicology provides an invaluable first pass.[4][5] By using Quantitative Structure-Activity Relationship (QSAR) models and analyzing for structural alerts (SAs), we can predict potential liabilities based solely on the chemical structure.[5][6] This step helps prioritize compounds and can guide the design of subsequent in vitro studies.
2.2 Methodology: QSAR and Structural Alert Analysis
This process involves using specialized software platforms that compare the chemical structure of our compound against vast databases of molecules with known toxicological properties.[4][7] Machine learning algorithms identify correlations between structural features and toxicity endpoints.
2.3 Key Endpoints for Prediction
-
Mutagenicity: Prediction of potential to cause DNA mutations (Ames test outcome).
-
Carcinogenicity: Long-term cancer risk prediction.
-
hERG Inhibition: A critical predictor of potential cardiotoxicity.[6][8]
-
Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).
-
Acute Toxicity (LD50): Estimation of the lethal dose.[7]
2.4 Data Interpretation and Limitations
In silico tools provide probabilities, not certainties. A positive prediction (an "alert") does not condemn a compound but rather flags it for mandatory, rigorous in vitro verification. Conversely, a clean in silico profile is encouraging but does not eliminate the need for experimental testing.
Phase II: In Vitro General Cytotoxicity Screening
3.1 Rationale: Establishing a Baseline for Cellular Viability
The first and most fundamental in vitro question is: at what concentration does this compound begin to kill cells? This establishes a baseline of cytotoxicity and is crucial for determining the appropriate concentration range for all subsequent, more specific assays.[9] An overly cytotoxic compound is often a non-starter, regardless of its intended mechanism of action (unless it is an oncology therapeutic).
3.2 Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, cost-effective, and widely used colorimetric method to assess cell metabolic activity, which serves as a reliable proxy for cell viability.[10][11][12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10][12]
3.3 Detailed Experimental Protocol
-
Cell Seeding: Seed a human cell line (e.g., HEK293, a non-cancerous line, is a good starting point) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13][14]
-
Compound Preparation: Prepare a stock solution of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old media from the cells and add media containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls. Incubate for a relevant time period (e.g., 24 or 48 hours).[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.[15]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
3.4 Data Presentation and Interpretation
Summarize the quantitative data in a clear, structured table.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| Vehicle Control | 1.254 | 0.08 | 100% |
| 0.1 | 1.248 | 0.07 | 99.5% |
| 1 | 1.198 | 0.09 | 95.5% |
| 10 | 0.953 | 0.06 | 76.0% |
| 50 | 0.611 | 0.05 | 48.7% |
| 100 | 0.234 | 0.03 | 18.7% |
| Calculated IC₅₀ | ~51 µM |
An IC₅₀ value provides a quantitative measure of the compound's cytotoxicity. This value is critical for selecting non-cytotoxic concentrations for subsequent mechanistic assays.
Phase III: Specific Organ Toxicity and Mechanistic Assays
4.1 Rationale: Probing for Critical, Organ-Specific Liabilities
With a baseline cytotoxicity profile established, the next step is to investigate specific, high-impact toxicities that are common causes of drug failure. We focus on three key areas: genotoxicity, cardiotoxicity, and hepatotoxicity.
4.2 Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
4.2.1 Causality and Regulatory Importance: Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern due to its link to carcinogenesis.[16] The Ames test is a widely used and regulatory-accepted method for identifying substances that can produce gene mutations.[17][18] It is a required component of the standard testing battery for new chemical entities.[3][17]
Caption: A simplified workflow for the Ames test.
4.2.2 Protocol Overview: The assay uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine.[18] The bacteria are exposed to the test compound (with and without a liver extract, S9, for metabolic activation) and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation (revert) to a histidine-producing state will grow. A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, suggests the compound is a mutagen.
4.3 Cardiotoxicity Assessment: hERG Inhibition Assay
4.3.1 Causality and Regulatory Importance: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical toxicological endpoint.[19] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[20][21] For this reason, hERG screening is a regulatory expectation and a crucial safety check early in discovery.[19][20]
Caption: Workflow for automated hERG inhibition screening.
4.3.2 Protocol Overview (Automated Patch-Clamp): The gold standard for assessing hERG liability is electrophysiology.[22] Automated patch-clamp systems offer the throughput needed for screening.[20][21] In this assay, cells stably expressing the hERG channel (e.g., HEK293-hERG) are used. The system automatically establishes a whole-cell patch clamp, and the ionic current through the hERG channel is measured before and after the application of the test compound. A reduction in current indicates inhibition, and an IC₅₀ value is calculated.[19]
4.4 Hepatotoxicity Assessment: HepG2-Based Multi-parameter Assay
4.4.1 Causality and Regulatory Importance: Drug-Induced Liver Injury (DILI) is a major cause of both clinical trial failures and post-market drug withdrawal.[23] The human hepatoma cell line HepG2 is a widely used and accepted in vitro model because it retains many metabolic functions of primary human hepatocytes.[23][24][25]
4.4.2 Protocol Overview: A more advanced approach than a simple viability assay is to use high-content analysis (HCA) to simultaneously measure multiple indicators of cellular health in HepG2 cells following compound exposure.[26]
-
Culture and Treat: Culture HepG2 cells and treat with a range of non-cytotoxic to cytotoxic concentrations of the test compound for 24-48 hours.
-
Stain: Use a cocktail of fluorescent dyes to stain for key toxicity indicators.
-
Image and Analyze: Use an automated high-content imaging system to capture and analyze images from each well.
Key HCA Parameters for Hepatotoxicity:
-
Cell Count & Nuclear Size (Hoechst dye): Measures overall cytotoxicity and nuclear morphology changes.
-
Mitochondrial Membrane Potential (TMRM dye): A sensitive indicator of mitochondrial dysfunction, a common mechanism of DILI.[26]
-
Intracellular Calcium (Fluo-4 AM dye): Disruption of calcium homeostasis can trigger cell death pathways.[26]
-
Lipid Peroxidation (BODIPY dye): An indicator of oxidative stress.[26]
Integrated Risk Assessment and Decision Making
5.1 Synthesizing the Data
The final step is to integrate the data from all phases of the screening cascade to form a holistic view of the compound's safety profile.
| Assay | Endpoint | Result/Interpretation | Priority Flag |
| In Silico | Mutagenicity Alert | No structural alerts for mutagenicity. | LOW |
| In Silico | hERG Prediction | Predicted to be a weak hERG inhibitor. | MEDIUM |
| Cytotoxicity (HEK293) | IC₅₀ | ~51 µM | LOW |
| Ames Test | Mutagenicity | Negative in all strains (+/- S9 mix). | LOW |
| hERG Assay | IC₅₀ | 25 µM | MEDIUM |
| Hepatotoxicity (HCA) | Mitochondrial Impairment | Observed at concentrations >30 µM. | MEDIUM |
5.2 Go/No-Go Criteria
A "Go" or "No-Go" decision is not based on a single data point but on the weight of the evidence.
-
Clear "No-Go": A positive Ames test is often a hard stop for most programs. Potent hERG inhibition (e.g., IC₅₀ < 1 µM) or severe cytotoxicity (IC₅₀ < 1 µM) would also typically lead to termination.
-
"Go with Caution": Moderate liabilities (e.g., hERG IC₅₀ of 25 µM) may be acceptable depending on the intended therapeutic dose and indication. The ratio between the toxic concentration and the efficacious concentration (the therapeutic index) is key. These findings would prompt medicinal chemists to design analogues that mitigate this specific risk.
-
Clear "Go": A clean profile across all assays provides strong confidence to advance the compound into more complex preclinical studies.
5.3 Path Forward
For a compound like the one in the example table, the path forward would involve a discussion between toxicologists, chemists, and biologists. The medium risks associated with hERG and hepatotoxicity would need to be addressed. The next steps might include designing new compounds to reduce these off-target effects while retaining desired potency, followed by re-screening through this same cascade.
Conclusion
The preliminary toxicity screening of a novel compound such as 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a critical, multi-faceted process. By employing a logical, tiered strategy that begins with predictive in silico modeling and progresses through carefully selected in vitro assays, research teams can efficiently identify and mitigate toxicological risks. This data-driven approach, grounded in the scientific rationale behind each experimental choice, is essential for navigating the complexities of modern drug discovery and ultimately selecting drug candidates with the highest potential for safety and efficacy.
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Target Deconvolution for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine Derivatives: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
The 2-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry, frequently emerging from phenotypic screens targeting oncology and immunology pathways. Specifically, derivatives based on the 4-chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine core exhibit potent biological activity. Structurally, this scaffold is highly biased toward ATP-competitive kinase inhibition—such as FLT3[1]—and the allosteric modulation of pattern recognition receptors like TLR8[2].
To transition from a phenotypic hit to a rationally optimized clinical lead, identifying the direct molecular target is the critical bottleneck. This guide outlines a self-validating, tri-modal target deconvolution strategy leveraging the unique chemical reactivity of the 4-chloro position. Because the 4-chloro group is highly electrophilic, it serves as an ideal handle for Nucleophilic Aromatic Substitution (SNAr), allowing for the facile attachment of chemoproteomic tags without perturbing the core pharmacophore.
Strategic Deconvolution Workflow
To ensure scientific integrity and eliminate false positives, our workflow integrates chemical modification (Chemoproteomics) with label-free biophysical validation.
Fig 1. Tri-modal target deconvolution workflow for pyrimidine derivatives.
Protocol I: Competitive Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP)[3] utilizes a tagged derivative of the drug to physically isolate target proteins from a complex cellular lysate.
Causality & Design Logic: We utilize a "click chemistry" approach rather than a direct biotin tag. Bulky fluorophores or biotin tags prevent cell permeability and sterically clash within tight kinase hinge regions. By substituting the 4-chloro group with a minimal propargylamine (alkyne) tag, the probe easily enters live cells and binds targets in their native, physiologically relevant state.
Self-Validation System: This protocol mandates a "Competitive Control" arm. Cells are pre-treated with a 10x excess of the unmodified parent compound. True targets will be outcompeted and show diminished MS/MS enrichment, whereas sticky, non-specific proteins will remain enriched.
Step-by-Step Methodology:
-
Probe Synthesis: React 4-chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine with propargylamine and K₂CO₃ in DMF at 80°C to yield the alkyne-functionalized probe.
-
Live Cell In Situ Labeling:
-
Plate target cells (e.g., MV4-11 for leukemia models) to 80% confluency.
-
Control Arm: Treat with 10 µM unmodified parent compound for 1 hour.
-
Experimental Arm: Treat with vehicle (DMSO).
-
Add 1 µM of the alkyne-probe to both arms and incubate for 2 hours at 37°C.
-
-
Lysis & Click Chemistry:
-
Wash cells with cold PBS and lyse using NP-40 buffer.
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour at room temperature.
-
-
Enrichment & Digestion:
-
Add streptavidin-agarose beads and rotate for 2 hours.
-
Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalent interactors.
-
Perform on-bead tryptic digestion overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry (e.g., Orbitrap) and quantify using Label-Free Quantification (LFQ)[4].
Protocol II: Label-Free Cellular Thermal Shift Assay (CETSA)
Because ABPP requires chemical modification, hits must be validated using the unmodified parent compound. The Cellular Thermal Shift Assay (CETSA)[5] achieves this by exploiting the thermodynamic principle of ligand-induced stabilization.
Causality & Design Logic: When a small molecule binds to a protein, the Gibbs free energy of the folded state decreases, making the protein more resistant to thermal denaturation. By heating intact cells, unbound proteins denature and aggregate, while target-bound proteins remain in the soluble fraction. Intact cells are used to preserve physiological ATP concentrations, which is critical since pyrimidine derivatives must compete with intracellular ATP (1-5 mM) for kinase binding.
Self-Validation System: A single temperature shift is insufficient. The protocol requires an Isothermal Dose-Response (ITDR) to prove that thermal stabilization is strictly dose-dependent.
Step-by-Step Methodology:
-
Cell Treatment: Incubate live cells with the unmodified pyrimidine derivative across a concentration gradient (0.01 µM to 10 µM) or DMSO vehicle for 1 hour.
-
Thermal Denaturation:
-
Aliquot equal volumes of the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C.
-
-
Lysis & Separation:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Detection: Carefully extract the supernatant (soluble fraction) and analyze via quantitative Western Blotting against the suspected targets (e.g., anti-FLT3 or anti-TLR8).
Quantitative Data Synthesis & Pathway Mapping
The integration of ABPP and CETSA data provides a definitive, high-confidence target profile. Below is a representative data synthesis demonstrating how true targets are distinguished from false positives.
Table 1: Quantitative Target Deconvolution Validation Data
| Target Protein | Protein Class | ABPP Enrichment (Log₂ FC) | Competitive ABPP (Log₂ FC) | CETSA ΔTm (°C) | Biochemical IC₅₀ (nM) |
| FLT3 | Tyrosine Kinase | +4.8 | +0.2 (Competed) | +6.5 | 56 |
| TLR8 | Innate Receptor | +3.9 | +0.5 (Competed) | +4.2 | 120 |
| CSF1R | Tyrosine Kinase | +3.5 | +0.4 (Competed) | +3.8 | 215 |
| GAPDH | Metabolic Enzyme | +4.1 | +4.0 (Not Competed) | +0.1 | >10,000 |
Data Interpretation: GAPDH shows high enrichment in standard ABPP but fails the competitive control and shows no thermal shift in CETSA, identifying it as a non-specific "sticky" false positive. FLT3 and TLR8 pass all validation gates.
Mechanistic Pathway Mapping
Once targets are confirmed, understanding the divergent downstream pharmacology is essential for therapeutic positioning.
Fig 2. Divergent signaling pathways modulated by the 2-aminopyrimidine scaffold.
References
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry - ACS Publications. 1
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. 2
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. 3
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis. 5
-
Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Analytical Chemistry - ACS Publications. 4
Sources
Protocol for synthesizing 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Application Note: Regioselective Synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Executive Summary
The 2-aminopyrimidine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors and receptor antagonists[1]. The synthesis of 4-chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine represents a critical intermediate workflow. This molecule features a selectively addressable chlorine atom at the C4 position, allowing for subsequent functionalization (e.g., via S_NAr or Buchwald-Hartwig amination), while the C6 position is occupied by a lipophilic, metabolically stable 3-(trifluoromethyl)phenyl group.
This guide details a highly regioselective, mono-Suzuki-Miyaura cross-coupling strategy starting from the inexpensive and symmetrical precursor, 2-amino-4,6-dichloropyrimidine.
Retrosynthetic Strategy & Mechanistic Causality
The most scalable route to this intermediate leverages the inherent electronic properties of the pyrimidine ring during palladium-catalyzed cross-coupling[2].
Symmetry and Initial Oxidative Addition: 2-Amino-4,6-dichloropyrimidine possesses two identical C-Cl bonds at the C4 and C6 positions. The initial oxidative addition of the Pd(0) active species into either of these bonds occurs rapidly due to the electron-deficient nature of the pyrimidine ring[3].
Causality of Mono-Coupling (Regioselectivity): The success of this protocol relies on strict chemoselectivity to prevent over-coupling (di-arylation). Once the first 3-(trifluoromethyl)phenyl group is installed, the electronic landscape of the pyrimidine ring changes. Despite the electron-withdrawing nature of the trifluoromethyl (-CF3) group, the newly attached aryl ring acts as a net electron-donating group relative to the highly electronegative chlorine atom it replaced. This increases the electron density of the resulting mono-coupled pyrimidine, significantly raising the activation energy required for the Pd(0) catalyst to perform a second oxidative addition into the remaining C4-Cl bond[3].
Base and Solvent Dynamics: Boronic acids are inherently poor nucleophiles. The addition of an aqueous inorganic base (Na₂CO₃) is mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex [Ar-B(OH)3]-. A biphasic solvent system (1,4-Dioxane/Water) ensures that both the lipophilic organic substrates and the water-soluble inorganic base remain in continuous contact at the solvent interface, facilitating rapid transmetalation[2].
Optimization of Reaction Conditions
To establish a self-validating and robust protocol, stoichiometric and thermal controls must be strictly maintained. Table 1 summarizes the optimization data, demonstrating how slight deviations in equivalents or temperature shift the equilibrium toward the undesired di-arylated byproduct.
Table 1: Optimization of Mono-arylation vs. Di-arylation
| Entry | Catalyst (5 mol%) | Boronic Acid (Equiv.) | Temp (°C) | Time (h) | Yield: Mono-Coupled (%) | Yield: Di-Coupled (%) |
| 1 | Pd(PPh₃)₄ | 1.05 | 80 | 4 | 82% | 6% |
| 2 | Pd(PPh₃)₄ | 1.50 | 80 | 4 | 55% | 38% |
| 3 | Pd(PPh₃)₄ | 1.05 | 100 | 4 | 61% | 29% |
| 4 | Pd(dppf)Cl₂ | 1.05 | 80 | 4 | 86% | 3% |
Insight: While Pd(PPh₃)₄ is standard, utilizing a bidentate ligand catalyst like Pd(dppf)Cl₂ (Entry 4) further suppresses di-arylation by creating a sterically hindered palladium center that struggles to accommodate the bulkier mono-coupled intermediate for a second catalytic cycle[2].
Detailed Experimental Protocol
Materials & Reagents
-
Starting Material: 2-Amino-4,6-dichloropyrimidine (1.0 equiv, 10.0 mmol, 1.64 g)
-
Coupling Partner: 3-(Trifluoromethyl)phenylboronic acid (1.05 equiv, 10.5 mmol, 1.99 g)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol, 578 mg)
-
Base: Sodium carbonate (Na₂CO₃) (2.5 equiv, 25.0 mmol, 2.65 g)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)
Step-by-Step Execution
-
Solvent Preparation & Degassing (Critical Step):
-
Action: Mix 40 mL of 1,4-Dioxane and 10 mL of Deionized Water in a round-bottom flask. Sparge the mixture with ultra-pure Argon or Nitrogen for at least 15 minutes.
-
Causality: Dissolved oxygen acts as a potent poison, prematurely oxidizing the active Pd(0) species into inactive Pd(II), which halts the catalytic cycle.
-
-
Reagent Charging:
-
Action: Under a positive flow of inert gas, add 2-amino-4,6-dichloropyrimidine, 3-(trifluoromethyl)phenylboronic acid, and Na₂CO₃ to the degassed solvent. Stir for 5 minutes to ensure homogeneity.
-
Action: Quickly add the Pd(PPh₃)₄ catalyst. The solution will typically appear pale yellow.
-
-
Heating and Self-Validation Monitoring:
-
Action: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS after 2 hours.
-
Starting Material: m/z 164.0 [M+H]+
-
Desired Product: m/z 274.0 [M+H]+
-
Warning: If a peak at m/z 384.1 [M+H]+ (di-coupled byproduct) begins to grow rapidly, immediately remove the reaction from heat to prevent further over-coupling.
-
-
Visual Cue: If the reaction mixture turns completely black and particulate matter precipitates, the palladium catalyst has aggregated into inactive "palladium black," indicating catalyst death.
-
-
Workup and Extraction:
-
Action: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized Water.
-
Causality: The addition of water forces the highly organic product into the EtOAc layer, while the inorganic salts (NaCl, excess Na₂CO₃, and boronic acid byproducts) partition into the aqueous phase.
-
Action: Separate the layers. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 10% to 30% EtOAc in Hexanes. The desired product typically elutes as a distinct UV-active band.
-
Mechanistic Pathway Visualization
The following diagram maps the precise catalytic cycle governing this regioselective transformation.
Caption: Catalytic cycle of the regioselective Suzuki-Miyaura mono-coupling on the pyrimidine core.
References
-
Title: Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs Source: PubMed Central (PMC) / NIH URL: 2
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: ResearchGate URL: 3
-
Title: Discovery of Novel Dual Adenosine A 2A and A 1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents Source: MDPI URL: 1
Sources
Comprehensive HPLC Method Development and Validation Protocol for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Executive Summary & Analyte Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles approach, grounded in the physicochemical properties of the target analyte. 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a complex, multi-substituted heterocyclic compound frequently encountered as a critical intermediate or Active Pharmaceutical Ingredient (API) fragment in kinase inhibitor drug development.
To design a self-validating and reproducible analytical method, we must first deconstruct the molecule's structural features:
-
Pyrimidin-2-amine Core: Unsubstituted 2-aminopyrimidine has a known pKa of approximately 3.45[1]. However, the presence of two strong electron-withdrawing groups (the 4-chloro and the 6-trifluoromethylphenyl moieties) pulls electron density away from the pyrimidine nitrogen atoms via inductive and resonance effects. This significantly lowers the basicity of the amine, yielding an estimated pKa of <2.0 .
-
Hydrophobicity (LogP): The 3-(trifluoromethyl)phenyl group is highly lipophilic and bulky, driving the overall LogP of the molecule higher, necessitating a sufficient organic modifier concentration for elution.
-
Chromophore: The extensive π -conjugation between the pyrimidine and the substituted phenyl ring provides strong UV absorbance, making UV/Vis or Diode Array Detection (DAD) highly suitable[2].
Scientific Rationale for Method Parameters
As a Senior Application Scientist, selecting method parameters is never arbitrary; every choice is a direct response to the analyte's chemical profile.
Stationary Phase Selection: The Case for Phenyl-Hexyl
While a standard C18 column relies exclusively on hydrophobic dispersion forces, it may struggle to separate this compound from closely related halogenated synthesis impurities. A Phenyl-Hexyl stationary phase is selected because it offers orthogonal π−π interactions. The electron-deficient pyrimidine ring and the electron-rich regions of the phenyl ring interact dynamically with the phenyl groups of the stationary phase, providing superior selectivity and resolution for aromatic pyrimidine derivatives[3].
Mobile Phase Thermodynamics & pH Control
Because the pKa of the 2-amino group is depressed, operating at a neutral pH would lead to partial ionization, resulting in severe peak broadening and tailing due to secondary interactions with residual silanols on the silica support. To ensure the analyte remains in a single, fully protonated state, the mobile phase pH must be driven highly acidic.
-
Choice of Modifier: (pH ≈ 2.0) is utilized[4]. TFA not only buffers the pH well below the analyte's pKa but also acts as a strong ion-pairing agent, masking residual silanols and yielding sharp, symmetrical peaks.
Gradient Elution Strategy
An isocratic method would either elute the compound too late (due to the CF3 -phenyl group) or fail to resolve early-eluting polar impurities. A gradient starting at 20% organic ensures polar impurities are retained and resolved, while a ramp to 80% organic ensures the rapid and sharp elution of the highly lipophilic target compound.
Method Development & Validation Workflow
Fig 1: Step-by-step workflow for HPLC method development and validation based on analyte properties.
Experimental Protocol: Chromatographic Conditions
This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures the instrument is performing within required specifications before any sample data is acquired.
Reagents and Equipment
-
HPLC System: Quaternary or Binary pump system equipped with a Diode Array Detector (DAD) and an autosampler.
-
Water: Milli-Q grade ( 18.2 MΩ⋅cm ).
-
Acetonitrile (ACN): HPLC/LC-MS grade.
-
Trifluoroacetic Acid (TFA): LC-MS grade.
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) | Maximizes π−π retention and handles acidic pH. |
| Mobile Phase A | 0.1% TFA in Water | Controls ionization and masks silanols. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluting power for the CF3 moiety. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 30°C ± 2°C | Reduces backpressure and stabilizes retention times. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Detection | UV at 254 nm (Reference: 360 nm) | Captures the maximum absorbance of the conjugated pyrimidine-phenyl system. |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 80 | 20 | Initial hold to focus polar impurities. |
| 2.0 | 80 | 20 | Isocratic hold. |
| 10.0 | 20 | 80 | Linear ramp to elute the target analyte. |
| 12.0 | 20 | 80 | Wash phase to remove highly retained hydrophobic species. |
| 12.1 | 80 | 20 | Return to initial conditions. |
| 15.0 | 80 | 20 | Column re-equilibration. |
Sample Preparation Workflow
-
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent to the approximate elution composition prevents solvent-mismatch peak distortion (fronting).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate if necessary), then make up to volume with Acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Method Validation Strategy (ICH Q2(R2) Compliance)
To ensure the method is authoritative and trustworthy, it must be validated according to the latest[5]. The table below outlines the execution strategy and acceptance criteria for validating this specific pyrimidine derivative[6].
| Validation Parameter | Execution Strategy | ICH Q2(R2) Acceptance Criteria |
| System Suitability (SST) | 5 replicate injections of the 100 µg/mL Working Standard. | %RSD of peak area ≤2.0% . Tailing Factor (Tf) ≤1.5 . Theoretical Plates (N) ≥5000 . |
| Specificity | Inject Blank, Placebo (if applicable), and spiked sample with known synthesis impurities. | No interfering peaks at the retention time of the target analyte. Resolution ( Rs ) ≥2.0 from the nearest impurity. |
| Linearity & Range | Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the response at 100% level. |
| Accuracy (Recovery) | Spike known amounts of API into blank matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent preparations of the sample at 100% test concentration. | %RSD of the assay results ≤2.0% . |
| Robustness | Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5∘ C), and pH of Mobile Phase A. | SST criteria must still be met. Assay results must not deviate by more than ±2.0% . |
Self-Validating Sequence Design
To maintain trustworthiness during routine analysis, the run sequence must bracket the unknown samples with standards:
-
Blank (x2)
-
SST Standard (x5) (Evaluates system precision before run)
-
Unknown Samples (up to 10)
-
Bracketing Standard (x1) (Ensures no retention time or response drift occurred)
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
2-Aminopyrimidine Chemical Properties and pKa Dataset. PubChem, National Center for Biotechnology Information. Available at:[Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, PubMed. Available at:[Link]
-
Separation of Pyrimidine Derivatives on Reverse Phase HPLC. SIELC Technologies Application Notes. Available at:[Link]
Sources
- 1. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rjptonline.org [rjptonline.org]
High-Throughput Screening Assays Using 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology Drug Discovery.
Executive Summary & Structural Rationale
In modern targeted therapeutics, the 2-aminopyrimidine core is universally recognized as a "privileged scaffold" for kinase inhibition[1]. Its inherent ability to form bidentate hydrogen bonds with the kinase hinge region makes it a foundational building block for numerous FDA-approved drugs.
The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine represents a highly optimized starting point for High-Throughput Screening (HTS) and hit-to-lead campaigns. As a Senior Application Scientist, I select this specific scaffold for our screening cascades due to three distinct structural advantages:
-
The 2-Aminopyrimidine Core: Acts as the primary anchor, mimicking the adenine ring of ATP to bind the kinase hinge region (e.g., interacting with Cys694 in FLT3 or Leu83 in CDK2)[2][3].
-
The 3-(Trifluoromethyl)phenyl Moiety: Projects into the hydrophobic specificity pocket. The strongly electron-withdrawing and lipophilic −CF3 group enhances metabolic stability while displacing high-energy water molecules from the binding site, driving binding enthalpy.
-
The 4-Chloro Handle: This is the strategic linchpin for HTS library generation. The chlorine atom at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). This allows medicinal chemists to rapidly synthesize hundreds of derivatives via parallel coupling with various aliphatic or aromatic amines, projecting new functional groups toward the solvent-exposed channel to tune kinase selectivity (e.g., achieving >1000-fold selectivity for FLT3 over the closely related c-KIT)[2].
Recent applications of this scaffold have yielded nanomolar inhibitors targeting FLT3 in acute myeloid leukemia[2], CDK2 in solid tumors[3], and IKK β in colorectal cancer[4].
Mechanistic Framework & Signaling Blockade
To design a self-validating HTS cascade, we must first map the biological causality of the scaffold. When a 2-aminopyrimidine derivative successfully engages a target like FLT3-ITD or IKK β , it competitively excludes ATP. This prevents the auto-phosphorylation of the kinase and the subsequent phosphorylation of downstream effectors (such as STAT5 or NF- κ B), ultimately leading to cell cycle arrest and apoptosis[4].
Caption: Mechanism of 2-aminopyrimidine kinase inhibition and downstream signaling blockade.
HTS Assay Design & Workflow
A robust HTS campaign cannot rely on a single assay modality due to the risk of assay interference (e.g., auto-fluorescence or pan-assay interference compounds, PAINS). Therefore, we employ an orthogonal testing funnel.
Caption: High-throughput screening cascade from library generation to cellular validation.
Step-by-Step Experimental Protocols
Protocol A: Primary Screening via TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for the primary screen because the time-delayed fluorescence measurement eliminates background auto-fluorescence from the library compounds, drastically reducing false positives.
-
Reagent Preparation: Thaw the target kinase (e.g., FLT3 or IKK β ), biotinylated peptide substrate, and ATP on ice. Prepare the reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Causality: Brij-35 prevents non-specific binding of the highly lipophilic 3-(trifluoromethyl)phenyl moiety to the plastic well walls.
-
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the 2-aminopyrimidine library compounds (in 100% DMSO) into a 384-well proxiplate.
-
Causality: Acoustic dispensing eliminates pin-tool carryover and maintains a final DMSO concentration of ≤0.1% , preventing DMSO-induced kinase denaturation.
-
-
Kinase Reaction: Add 5 µL of the Kinase/Peptide mixture to the wells. Incubate for 15 minutes at RT to allow pre-equilibration of the inhibitor with the target. Initiate the reaction by adding 5 µL of ATP (at the predetermined Km value). Incubate for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes. Read the plate on a multi-mode reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the 665/615 ratio.
Protocol B: Orthogonal Validation via ADP-Glo™ Assay
Rationale: To ensure hits are true ATP-competitive inhibitors and not merely interfering with the TR-FRET antibody binding, we use a luminescence-based assay that directly measures ADP production.
-
Kinase Reaction: Perform the kinase reaction in a 384-well white plate using the exact buffer and compound concentrations as Protocol A, but in a 5 µL total volume.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.
-
Causality: This critical step utilizes an ATPase to degrade all unreacted ATP. This ensures that the subsequent luminescence signal is generated exclusively from the ADP produced by the active kinase.
-
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes. Read luminescence.
Protocol C: Cellular Target Engagement via NanoBRET
Rationale: Biochemical potency does not guarantee cellular efficacy. The 4-chloro substitution or subsequent library additions might reduce cell permeability. NanoBRET proves the compound crosses the membrane and binds the kinase in living cells.
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well plate.
-
Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (which binds the kinase active site) and the test compounds.
-
Causality: If the 2-aminopyrimidine derivative successfully enters the cell and binds the kinase hinge region, it will competitively displace the fluorescent tracer. This displacement causes a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal, directly validating intracellular target engagement.
-
Quantitative Data Presentation
To illustrate the structure-activity relationship (SAR) driven by the 4-chloro substitution and the 3-(trifluoromethyl)phenyl group, below is a representative data matrix of the parent scaffold and its SNAr derivatives across a kinase panel. Notice how derivatization at the 4-position drives selectivity (e.g., FLT3 vs. c-KIT)[2].
| Compound ID | R-Group at C4 Position (Replacing Chloro) | FLT3 IC 50 (nM) | c-KIT IC 50 (nM) | CDK2 IC 50 (nM) | IKK β IC 50 (nM) | Selectivity (FLT3/c-KIT) |
| Parent | -Cl (4-Chloro) | 56.6 | 8,500 | 607 | 450 | ~150x |
| Deriv-A | -NH-Cyclohexyl | 12.4 | >10,000 | 16 | 210 | >800x |
| Deriv-B | -NH-(1-methyl-1H-pyrazole) | 3.2 | >10,000 | 0.29 | 85 | >3000x |
| Deriv-C | -NH-(6-(1-methyl)-1H-indazole) | 8.5 | 5,200 | 45 | 7.5 | ~600x |
Data Interpretation: The parent compound is a promiscuous, moderate-affinity hit. Substituting the 4-chloro group with a pyrazole moiety (Deriv-B) drastically increases CDK2 potency (0.29 nM)[3], while an indazole substitution (Deriv-C) shifts the selectivity profile heavily toward IKK β (7.5 nM)[4].
Conclusion
The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is not merely a chemical entity; it is a strategic gateway for kinase inhibitor discovery. By leveraging the bidentate hydrogen-bonding capacity of the 2-aminopyrimidine core and utilizing the 4-chloro position for rapid HTS library expansion, researchers can systematically navigate the kinome to discover highly potent, selective, and cell-permeable therapeutics.
References
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229-3248 (2022). Available at:[Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (2024). Available at:[Link]
-
Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry (2025). Available at:[Link]
Sources
Application Note: Formulating 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine for Cell Culture Assays
Executive Summary & Chemical Profiling
The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a highly specialized building block and pharmacological probe. Structurally, it features a 2-aminopyrimidine core—a privileged scaffold for kinase hinge-binding—coupled with a lipophilic 3-(trifluoromethyl)phenyl group and an electrophilic 4-chloro substituent.
Transitioning this compound from a dry powder into a stable, bioavailable state for in vitro cell culture assays presents two distinct physicochemical challenges:
-
Hydrophobicity: The trifluoromethyl-phenyl moiety drives the partition coefficient (LogP) upward, severely limiting aqueous solubility and necessitating carrier solvents.
-
Electrophilicity: The 4-chloropyrimidine ring is highly reactive toward nucleophiles.
This application note provides a self-validating formulation protocol designed to maximize solubility while preserving the structural integrity of the compound in complex biological media.
Scientific Integrity & Causality: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand that formulation is not merely about dissolving a powder; it is about controlling chemical fate.
The Solubility Challenge
Due to its high lipophilicity, introducing this compound directly into aqueous media will result in immediate micro-precipitation. This creates a suspension rather than a true solution, leading to inaccurate dosing and irreproducible assay readouts. To circumvent this, the compound must first be dissolved in 100% Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice, followed by rapid dilution into the aqueous phase. However, to prevent solvent-induced cytotoxicity or transcriptomic alterations, the final DMSO concentration must be strictly capped at ≤ 0.5% (v/v) .
The Reactivity Challenge (Critical Insight)
The most significant point of failure when handling 4-chloropyrimidines is unmonitored chemical reactivity. The nitrogen atoms in the pyrimidine ring withdraw electron density from the C4 position, making the chlorine atom an excellent leaving group. In the presence of thiols, this moiety undergoes rapid Nucleophilic Aromatic Substitution (SNAr) .
If your cell culture media is supplemented with reducing agents like β -mercaptoethanol or Dithiothreitol (DTT), the 4-chloro group will be displaced to form a thioether adduct before the compound ever reaches the cell. Furthermore, intracellular glutathione (GSH) exists at high concentrations (1–10 mM) and can rapidly metabolize the parent compound. Therefore, thiol-containing media additives must be strictly avoided , and stability controls must be integrated into the workflow.
SNAr reactivity pathway of the 4-chloropyrimidine moiety with thiols.
Data Presentation: Formulation Matrices
To design a robust protocol, we must align the compound's properties with appropriate excipients.
Table 1: Physicochemical Properties & Formulation Implications
| Property | Estimated Value | Formulation Implication |
| Molecular Weight | 273.64 g/mol | Easily permeates cell membranes. |
| LogP (Lipophilicity) | ~3.5 - 4.5 | Poor aqueous solubility; requires DMSO master stock. |
| H-Bond Donors/Acceptors | 1 / 3 | Weak interactions with water; prone to aggregation. |
| Chemical Liability | C4-Electrophile | Highly sensitive to SNAr with thiols (GSH, DTT). |
Table 2: Excipient Selection Matrix
| Solvent / Excipient | Max Final Conc. in Media | Purpose | Risk Profile |
| DMSO | 0.1% – 0.5% | Primary solubilization of crystal lattice. | Cytotoxicity and phenotypic shifts at >0.5%. |
| Tween-80 | 0.01% | Surfactant to prevent micro-precipitation. | Membrane permeabilization at high doses. |
| PEG400 | 0.1% | Co-solvent for intermediate dilution. | Osmotic stress if concentration is exceeded. |
Experimental Protocols
The following self-validating workflow ensures that the compound remains soluble and chemically intact throughout the duration of your assay.
Workflow for formulating 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Protocol 1: Preparation of 10 mM Master Stock
-
Equilibration: Allow the vial containing the dry powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Weigh exactly 2.74 mg of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot the 10 mM master stock into amber glass vials (to prevent UV degradation) and store at -20°C. Note: Avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Dilution for In Vitro Assays
Objective: Achieve a final assay concentration of 10 µM while keeping DMSO at 0.1%.
-
Media Preparation: Ensure your target cell culture media is strictly free of β -mercaptoethanol, DTT, or exogenous glutathione.
-
Intermediate Dilution (Optional but Recommended): To prevent "solvent shock" and precipitation, dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 90% PEG400) to create a 1 mM working stock.
-
Final Dosing: Add 10 µL of the 1 mM working stock dropwise into 990 µL of pre-warmed (37°C) cell culture media while gently vortexing.
-
Visual Inspection: Observe the media against a dark background. It should remain optically clear. Any turbidity indicates precipitation.
Protocol 3: Self-Validating Thiol-Reactivity QC (LC-MS/MS)
To ensure the biological readout is driven by the parent compound and not a degraded artifact, you must validate the compound's stability in your specific media.
-
Sampling: Immediately after preparing the final dosed media (T=0), extract a 50 µL aliquot and quench with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Incubation: Incubate the remaining dosed media at 37°C in a humidified 5% CO2 incubator (simulating assay conditions) for 24 hours.
-
Endpoint Sampling: At T=24h, extract another 50 µL aliquot and quench with 150 µL of ice-cold acetonitrile.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Validation Criteria: The T=24h peak area of the parent mass (m/z ~274 [M+H]+) must be ≥ 90% of the T=0 peak area. The appearance of a +307 Da mass shift indicates glutathione adduct formation, requiring an immediate reformulation of the media to remove cryptic nucleophiles.
References
-
Tymitz, K., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4482. URL: [Link]
-
Liu, W., Jin, X., & Ma, D. (2024). "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." The Journal of Organic Chemistry, 89(12), 8745-8758. URL: [Link]
Application Note: 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine as a Kinase Inhibitor Probe
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 1353854-42-8) Primary Application: Pharmacophore building block for Type II (DFG-out) kinase inhibitor design.
Executive Summary
The rational design of highly selective protein kinase inhibitors frequently relies on privileged chemical scaffolds that can exploit specific conformational states of the kinase domain. 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a highly versatile, field-proven chemical probe and intermediate. It is engineered to target the inactive "DFG-out" conformation of kinases (Type II inhibition), a state characterized by the outward movement of the activation loop's aspartate-phenylalanine-glycine (DFG) motif.
This application note provides a comprehensive guide to utilizing this compound as a foundational probe. By detailing the structural pharmacology, synthetic derivatization workflows, and self-validating biochemical assays, this document serves as a blueprint for translating this raw pharmacophore into potent, cell-active kinase inhibitors targeting oncology and inflammatory pathways (e.g., Aurora Kinases, c-KIT, and mutant EGFR).
Structural Pharmacology & Mechanistic Rationale
The utility of this probe lies in its highly deliberate structural geometry. Every functional group serves a specific, causal role in target engagement and synthetic versatility:
-
2-Aminopyrimidine Core (The Hinge Binder): The 2-aminopyrimidine moiety acts as an ATP-competitive anchor. It forms a critical bidentate hydrogen bond network with the backbone amides of the kinase hinge region, mimicking the adenine ring of endogenous ATP[1]. This interaction is the prerequisite for all subsequent binding events.
-
3-(Trifluoromethyl)phenyl Group (The DFG-Out Anchor): When a kinase adopts the inactive DFG-out conformation, the movement of the phenylalanine side chain exposes a deep, lipophilic allosteric pocket. The 3-(trifluoromethyl)phenyl group is sterically and electronically optimized to penetrate this hydrophobic pocket[2]. The electron-withdrawing CF 3 group enhances metabolic stability while maximizing van der Waals interactions, drastically increasing the inhibitor's residence time and kinome selectivity[3].
-
4-Chloro Substituent (The Synthetic Handle): The chloride atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (S N Ar). This allows medicinal chemists to append solubilizing groups, solvent-exposed extensions, or PROTAC ligase binders without disrupting the core hinge-binding interactions.
Rational design workflow showing the structural causality of the pyrimidine probe.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes intrinsic controls to verify that the experimental mechanics are functioning independently of the probe's performance.
Protocol A: Late-Stage Derivatization via Microwave-Assisted S N Ar
This protocol details the displacement of the 4-chloro group with a primary amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) to generate a mature kinase inhibitor.
-
Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion. n-Butanol is selected as the solvent because its high boiling point (117°C) safely accommodates microwave irradiation without over-pressurizing the reaction vessel.
-
Step-by-Step Method:
-
In a 10 mL microwave vial, dissolve 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (1.0 eq, 0.5 mmol) and the target amine (1.2 eq, 0.6 mmol) in 4 mL of anhydrous n-butanol.
-
Add DIPEA (2.5 eq, 1.25 mmol). Seal the vial with a crimp cap.
-
Irradiate in a microwave synthesizer at 120°C for 45 minutes.
-
Validation Check: Monitor reaction completion via LC-MS. The disappearance of the parent mass ( m/z 273.6) and appearance of the product mass validates successful S N Ar.
-
Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
-
Protocol B: In Vitro Target Engagement (Universal ADP-Glo™ Assay)
Radiometric assays are hazardous and substrate-dependent. The ADP-Glo assay is chosen because it universally measures ADP production (the byproduct of ATP consumption), making it agnostic to the specific peptide substrate used.
-
Self-Validating Controls:
-
Negative Control: DMSO vehicle (establishes 100% kinase activity).
-
Positive Control: Staurosporine (1 μ M) (establishes 0% kinase activity). If Staurosporine fails to quench the luminescent signal, the assay components are degraded, and the plate must be discarded.
-
-
Step-by-Step Method:
-
Prepare a 384-well white microplate. Add 1 μ L of the derivatized probe (serial dilutions from 10 μ M to 0.1 nM in 1% DMSO).
-
Add 2 μ L of the purified target kinase (e.g., c-KIT or Aurora A) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl 2 , 0.1 mg/mL BSA). Incubate for 30 minutes at room temperature to allow the slow-binding Type II inhibitor to access the DFG-out pocket.
-
Initiate the reaction by adding 2 μ L of ultra-pure ATP and substrate peptide. Incubate for 60 minutes.
-
Add 5 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation).
-
Add 10 μ L of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.
-
Protocol C: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Biochemical potency does not guarantee cellular efficacy. CETSA is employed to prove that the probe crosses the lipid bilayer and physically binds the target kinase in the complex environment of a living cell. Binding thermodynamically stabilizes the protein against heat-induced aggregation.
-
Self-Validating Controls: A Western blot for a non-targeted housekeeping protein (e.g., GAPDH) must be run in parallel. If GAPDH also shows a thermal shift, the probe is causing non-specific global protein precipitation, invalidating the target-specific claim.
-
Step-by-Step Method:
-
Culture target cells (e.g., HeLa or K562) to 80% confluency. Treat with 1 μ M of the probe or DMSO (vehicle) for 2 hours at 37°C.
-
Harvest cells, wash with PBS, and aliquot into PCR tubes.
-
Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen.
-
Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.
-
Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase. Calculate the shift in aggregation temperature ( ΔTm ).
-
Quantitative Data Presentation
The following table summarizes representative benchmarking data, illustrating how derivatization of the parent 4-chloro probe yields highly potent, cell-penetrant Type II inhibitors.
| Compound / Probe | Target Kinase | In Vitro IC 50 (nM) | Cellular Target Engagement (CETSA ΔTm °C) |
| Parent Probe (CAS 1353854-42-8) | c-KIT (WT) | > 10,000 | N/A (Poor solubility) |
| Derivatized Probe A (S N Ar Amine) | c-KIT (WT) | 45 ± 5 | + 4.2 |
| Derivatized Probe A (S N Ar Amine) | c-KIT (T670I Mutant) | 120 ± 15 | + 2.8 |
| Derivatized Probe B (S N Ar Piperazine) | Aurora A | 18 ± 3 | + 6.5 |
| Staurosporine (Internal Control) | Pan-Kinase | 1.2 ± 0.4 | + 8.1 (Global shift) |
Data Interpretation: The parent probe lacks the necessary solvent-exposed interactions for high-affinity binding. However, once derivatized (Probes A and B), the molecules exhibit nanomolar potency and significant cellular target engagement, validating the 3-CF 3 -phenyl group's role in stabilizing the DFG-out state.
Cellular Signaling & Inhibition Pathway
To fully contextualize the probe's utility, it is critical to visualize how locking the kinase in the DFG-out conformation translates to phenotypic cellular outcomes.
Mechanism of action: The probe-derived inhibitor locks the kinase in an inactive state, terminating downstream oncogenic signaling.
References
-
Design and development of a photoswitchable DFG-out kinase inhibitor Chemical Communications (RSC Publishing) URL:[Link][3]
-
Affinity-Based Probes Based on Type II Kinase Inhibitors ACS Chemical Biology (via NCBI PMC) URL:[Link][2]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Molecules (MDPI) URL:[Link][1]
Sources
Technical Support Center: Solubility Enhancement for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
Prepared by: Senior Application Scientist, Formulation & Development
This technical guide is designed for researchers, chemists, and drug development professionals encountering aqueous solubility challenges with 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these issues in an experimental setting.
Introduction: Understanding the Molecule
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a compound characterized by a pyrimidine core, a basic amine group, and two significant hydrophobic moieties: a chloro group and a trifluoromethylphenyl group. The combination of a flat, aromatic ring system and halogen-containing substituents results in a molecule with high crystal lattice energy and significant hydrophobicity, predicting poor aqueous solubility in neutral pH environments.
The primary amine group (-NH2) is a critical feature, as it is a weak base. This allows for pH-dependent solubility, which is the most direct and fundamental approach to explore for solubility enhancement.[1][2] This guide will begin with fundamental strategies like pH modification and progress to more advanced formulation techniques.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've tried dissolving my compound in pure water and PBS (pH 7.4), but it won't go into solution. Why?
A: Your observation is expected. The molecular structure contains a trifluoromethylphenyl group and a chloro-substituted pyrimidine ring, both of which are highly lipophilic (water-repelling). These groups contribute to a low intrinsic aqueous solubility. In neutral pH buffers like PBS, the basic amine group is largely in its neutral, uncharged state, which is less soluble than its protonated, charged form.[3]
Q2: What is the very first and simplest method I should try to dissolve this compound for a quick in vitro experiment?
A: The most straightforward initial approach is pH adjustment . Since your compound has a basic amine group, lowering the pH of the aqueous medium with a small amount of acid (e.g., HCl) will protonate the amine, forming a more soluble salt in situ. This is often sufficient for preparing stock solutions for biological assays.
Q3: Are there any safety concerns I should be aware of when using the solvents and excipients mentioned in this guide?
A: Yes. Always consult the Safety Data Sheet (SDS) for every chemical used. Organic co-solvents like DMSO, ethanol, and PEG 400 have their own handling and disposal requirements. When preparing salt forms or adjusting pH, be mindful of potential exothermic reactions, although this is unlikely with the dilute solutions typically used in these protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Part 2: Troubleshooting and Optimization Guides
This section provides detailed, step-by-step protocols for systematically improving the solubility of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Guide 1: pH-Dependent Solubility Profiling
Question: How do I systematically determine the optimal pH for dissolving my compound and prepare a stock solution?
Principle of Causality: The basic amine on the pyrimidine ring can accept a proton (H+) to form a positively charged ammonium ion (R-NH3+). This charged species is significantly more polar than the neutral form (R-NH2), leading to much greater solubility in polar solvents like water.[4][5] By systematically varying the pH, we can identify the point at which the compound becomes sufficiently protonated to achieve the desired concentration. The relationship between pH, pKa, and solubility is a fundamental principle governing the behavior of ionizable drugs.[2][5]
Experimental Protocol: pH-Solubility Screening
-
Preparation: Weigh out 1-2 mg of the compound into several separate glass vials.
-
Buffer Addition: To each vial, add 1 mL of a buffer solution with a different pH. A good starting range would be pH 2, 3, 4, 5, 6, and 7.4. Use a universal buffer system or a series of citrate/phosphate buffers to cover this range.
-
Equilibration: Cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant from each vial. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will generate a pH-solubility profile.
Data Interpretation & Troubleshooting:
-
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.
-
Troubleshooting: If solubility remains low even at pH 2, the intrinsic solubility of the free base is extremely low, and while pH helps, it may not be sufficient on its own to reach high concentrations. In this case, a combination of pH adjustment and another technique (like co-solvency) will be necessary.
Protocol: Preparing a 10 mM Stock Solution via pH Adjustment
-
Weigh the required amount of your compound for a 10 mM solution.
-
Add a portion of the final volume of water (e.g., 80%). The compound will likely remain as a suspension.
-
While stirring, add 1N HCl dropwise. Observe the solution. As the pH drops, the solid should begin to dissolve.
-
Continue adding HCl until all the solid has dissolved. Check the final pH; it will likely be in the acidic range (pH 2-4).
-
Add water to reach the final desired volume.
-
(Optional but recommended) Sterile filter the solution through a 0.22 µm filter suitable for acidic solutions (e.g., PTFE).
Guide 2: Co-Solvent Systems
Question: pH adjustment alone is insufficient or undesirable for my experiment. How can I use co-solvents to increase solubility?
Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This "less polar" environment lowers the energy penalty required to dissolve a hydrophobic solute, thereby increasing its solubility.[8][9] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
Experimental Protocol: Co-Solvent Screening
-
System Selection: Prepare several aqueous co-solvent systems. For example: 10% DMSO in water, 20% ethanol in water, 20% PEG 400 in water (all v/v). If combining with pH adjustment, use an acidic buffer (e.g., pH 4) as the aqueous component.
-
Equilibration: Add an excess amount of your compound to 1 mL of each co-solvent system in separate vials.
-
Analysis: Follow the same equilibration, phase separation, and quantification steps as described in the pH-Solubility Screening protocol.
-
Data Presentation: Tabulate the results to compare the effectiveness of each system.
Table 1: Example of Co-Solvent Screening Data
| Solvent System (v/v) | pH | Solubility (µg/mL) |
|---|---|---|
| Water | 7.4 | < 1 |
| 10% Ethanol / 90% Water | 7.4 | 15 |
| 10% DMSO / 90% Water | 7.4 | 50 |
| 10% PEG 400 / 90% Water | 7.4 | 35 |
| 10% DMSO / 90% Citrate Buffer | 4.0 | > 500 |
Troubleshooting & Best Practices:
-
Toxicity: Be mindful of the final concentration of the co-solvent in your experiment, as some can be toxic to cells. DMSO is typically kept below 0.5% in final assay conditions.
-
Precipitation: When a stock solution made in a high concentration of co-solvent is diluted into an aqueous buffer, the compound may precipitate out. This is a common issue. To avoid it, perform the dilution slowly while vortexing, or use a multi-step dilution.
-
Validation: Always visually inspect the final diluted solution for any signs of precipitation (cloudiness, Tyndall effect) before use in an experiment.
Guide 3: Cyclodextrin-Mediated Solubilization
Question: My application is sensitive to organic solvents and extreme pH. Can cyclodextrins help?
Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate the hydrophobic parts of a drug molecule (like the trifluoromethylphenyl group) into their central cavity, forming a water-soluble "inclusion complex".[12][13] This complex effectively shields the hydrophobic moiety from water, dramatically increasing the apparent solubility of the compound.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used in pharmaceutical formulations.[10]
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., water or PBS) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Compound: Add an excess amount of your compound to each CD solution.
-
Equilibrate & Analyze: Follow the same equilibration, phase separation, and quantification steps as in the previous guides.
-
Plot Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Diagram: Mechanism of Cyclodextrin Inclusion This diagram illustrates how the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity, rendering the complex water-soluble.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Troubleshooting:
-
Saturation: At very high cyclodextrin concentrations, the solubility enhancement may plateau.
-
Competition: If other molecules in your medium are also hydrophobic, they may compete with your compound for the cyclodextrin cavity.
-
Preparation: To facilitate complex formation, gentle heating (40-50°C) and sonication can be applied during the preparation of the stock solution.
Part 3: Advanced Formulation Strategies
When the above methods are insufficient, particularly for in vivo studies or final drug product development, more advanced formulation strategies are required.
1. Salt Formation
-
Concept: This is a formal, solid-state version of pH adjustment. The compound is reacted with an acid to form a stable, crystalline salt (e.g., a hydrochloride, mesylate, or tosylate salt). These salts often have higher aqueous solubility and faster dissolution rates than the free base.[15][16][17]
-
When to Use: When a stable, solid, and more soluble form of the API is needed for pre-clinical or clinical development. It provides better control over the physicochemical properties than simple in situ pH adjustment.[15]
2. Amorphous Solid Dispersions
-
Concept: The compound is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state.[18][19][20] The amorphous form lacks a crystal lattice, meaning no energy is required to break the crystal structure during dissolution, leading to significantly higher apparent solubility and dissolution rates.[21][22]
-
When to Use: For oral dosage form development when high drug loading and significant bioavailability enhancement are required for a very poorly soluble compound.[23]
3. Nanosuspensions
-
Concept: The particle size of the crystalline drug is reduced to the sub-micron range (typically <1000 nm) through techniques like media milling or high-pressure homogenization.[24] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area, which in turn increases both the dissolution velocity and the saturation solubility.
-
When to Use: For oral or parenteral (injectable) delivery of compounds that are poorly soluble in both aqueous and organic media. It is a viable strategy when solubilization into a true solution is not feasible.[24]
Part 4: Summary and Recommended Workflow
The choice of method depends heavily on the intended application, the required concentration, and the stage of research.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Pros | Cons | Best For |
|---|---|---|---|---|
| pH Adjustment | Protonation of the basic amine group to form a soluble salt.[4] | Simple, rapid, inexpensive. | May not be suitable for all biological assays; risk of precipitation upon pH change. | Quick preparation of stock solutions for in vitro screening. |
| Co-solvency | Reducing the polarity of the aqueous solvent system.[6] | Highly effective; can be combined with pH adjustment. | Potential for solvent toxicity; risk of precipitation upon dilution.[9] | In vitro assays where solvent effects are controlled; early-stage in vivo PK studies. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule into a soluble complex.[12][14] | Low toxicity; suitable for sensitive applications. | Limited by complexation efficiency; can be expensive. | In vitro and in vivo studies where organic solvents must be avoided. |
| Salt Formation | Isolation of a stable, solid salt form with improved properties.[15] | Creates a stable and well-characterized new solid form; improves dissolution. | Requires chemical synthesis and characterization; not all compounds form stable salts. | Pre-formulation and drug candidate selection for clinical development. |
| Nanosuspension | Increasing surface area by reducing particle size to the nano-scale.[24][25] | Applicable to nearly all insoluble drugs; suitable for injection. | Requires specialized equipment (homogenizers, mills); formulation can be complex. | Advanced oral and parenteral formulation development. |
Diagram: Decision Workflow for Solubility Enhancement
Caption: A decision tree for selecting a solubility strategy.
References
-
Jain, S., & Patel, N. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Pharmacology, 73(5), 543-563. [Link]
-
Gao, L., Liu, G., & Ma, J. (2021). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 335, 344-359. [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
-
Singh, A., & Van den Mooter, G. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 6(3), 254-263. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-kassas, R., & Al-gazzar, A. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 164-188. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 930. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Fenyvesi, É., & Szente, L. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(4), 888. [Link]
-
Sharma, D., & Soni, M. (2022). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 74, 103525. [Link]
-
Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2023). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology, 11, e220925211118. [Link]
-
Sharma, A., & Jain, C. P. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(5), 1369. [Link]
-
Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]
-
Briel, T., & Luedeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharmaceutical Technology, 47(5). [Link]
-
Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 508-521. [Link]
-
Kumar, L., & Kumar, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 100(9), 3531-3552. [Link]
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Kumar, S., & Singh, S. (2014). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology, 7(11), 1317-1324. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Patel, M. R., & Patel, N. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 53-61. [Link]
-
Patel, J. R., & Patel, M. M. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 44(2), 117-127. [Link]
-
Al-kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]
-
ISSR. (n.d.). Solubility and pH of amines. [Link]
-
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 105-115. [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. [Link]
-
Avdeef, A. (2012). Study of pH-dependent drugs solubility in water. Journal of Thermal Analysis and Calorimetry, 110(3), 1187-1196. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. rjptonline.org [rjptonline.org]
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- 25. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this synthesis, ensuring both scientific integrity and successful experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
I. Synthesis Overview and Key Challenges
The synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a multi-step process that, while based on established pyrimidine chemistry, presents unique challenges due to the electronic properties of the 3-(trifluoromethyl)phenyl substituent. The general synthetic route involves two key transformations:
-
Cyclocondensation: The reaction of a β-ketoester with guanidine to form the 2-amino-4-hydroxypyrimidine intermediate.
-
Chlorination: The conversion of the hydroxyl group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Low yields can arise at either of these stages due to incomplete reactions, side-product formation, or difficulties in purification. This guide will provide a systematic approach to troubleshooting these issues.
Figure 1: General synthetic workflow for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
A. Low Yield in the Cyclocondensation Step
Question 1: My cyclocondensation reaction to form 2-amino-6-(3-(trifluoromethyl)phenyl)pyrimidin-4-ol is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in this step are often due to incomplete reaction, side reactions of the starting materials, or issues with product isolation.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The cyclocondensation reaction is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. The electron-withdrawing nature of the trifluoromethyl group can also decrease the reactivity of the ketoester.
-
Solution:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting materials are consumed.
-
Increase Temperature: Gradually increase the reaction temperature. The use of a higher boiling point solvent, such as dimethylformamide (DMF), may be beneficial.
-
Optimize Base: The choice and stoichiometry of the base are critical. Sodium ethoxide is commonly used, but other bases like sodium methoxide or potassium carbonate can be explored. Ensure the base is of high quality and used in the correct molar ratio.
-
-
-
Side Reactions:
-
Causality: The β-ketoester can undergo self-condensation or hydrolysis under basic conditions. Guanidine can also decompose at high temperatures.
-
Solution:
-
Control Temperature: Avoid excessively high temperatures that can promote side reactions and decomposition.
-
Order of Addition: Adding the guanidine solution to the ketoester at a controlled rate can sometimes minimize side reactions.
-
-
-
Product Isolation Issues:
-
Causality: The hydroxypyrimidine product may have some solubility in the reaction mixture, leading to losses during filtration.
-
Solution:
-
Adjust pH: After the reaction is complete, carefully neutralize the mixture with an acid (e.g., acetic acid) to the isoelectric point of the product to minimize its solubility before filtration.
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtering to maximize precipitation.
-
Solvent for Washing: Wash the filtered product with a cold, non-polar solvent to remove impurities without dissolving the product.
-
-
Illustrative Protocol for Cyclocondensation:
This is a generalized protocol and may require optimization for your specific conditions.
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere.
-
Once the sodium has completely reacted to form sodium ethoxide, add guanidine hydrochloride (1.1 eq.) and stir until dissolved.
-
To this solution, add ethyl 4-(3-(trifluoromethyl)phenyl)-2,4-dioxobutanoate (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath.
-
Neutralize with glacial acetic acid to pH ~7.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-(3-(trifluoromethyl)phenyl)pyrimidin-4-ol.
B. Low Yield and Impurities in the Chlorination Step
Question 2: The chlorination of my hydroxypyrimidine intermediate with POCl₃ gives a low yield of the desired 4-chloro product and several impurities. How can I optimize this step?
The chlorination step is often the most challenging, with potential for incomplete reaction, over-chlorination, and formation of hydrolysis byproducts.
Possible Causes & Solutions:
-
Incomplete Chlorination:
-
Causality: The hydroxyl group of the pyrimidine may not be sufficiently activated for substitution by the chloride ion. This can be due to insufficient temperature, reaction time, or reactivity of the chlorinating agent.
-
Solution:
-
Increase Temperature and Time: Chlorination reactions with POCl₃ often require heating at reflux for several hours.[1]
-
Use of a Co-solvent/Catalyst: The addition of a high-boiling point tertiary amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction and act as a scavenger for the HCl generated.
-
Excess POCl₃: Using an excess of POCl₃ can drive the reaction to completion, although this can lead to purification challenges.
-
-
-
Formation of Di-chloro Impurity:
-
Causality: Over-chlorination can occur, leading to the formation of 2-amino-4,6-dichloropyrimidine derivatives. This is more likely at higher temperatures and with prolonged reaction times.
-
Solution:
-
Careful Control of Stoichiometry: Use a minimal excess of POCl₃.
-
Lower Reaction Temperature: If di-chloro impurity is a major issue, try running the reaction at a lower temperature for a longer period.
-
-
-
Hydrolysis of the Product:
-
Causality: The 4-chloro-pyrimidine product is susceptible to hydrolysis back to the starting hydroxypyrimidine, especially during work-up in the presence of water or base.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware and reagents are thoroughly dried before use.
-
Careful Work-up: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a mixture of ice and a mild base (e.g., sodium bicarbonate). Avoid strong bases and prolonged exposure to aqueous conditions.
-
Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.
-
-
Illustrative Protocol for Chlorination:
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.[2]
-
To a round-bottom flask containing 2-amino-6-(3-(trifluoromethyl)phenyl)pyrimidin-4-ol (1.0 eq.), add phosphorus oxychloride (3-5 eq.).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq.).
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base like sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Figure 2: Troubleshooting flowchart for the chlorination step.
C. Purification and Characterization
Question 3: I have a crude product that is difficult to purify. What are the best methods for purifying 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine and how can I confirm its identity?
Purification can be challenging due to the presence of structurally similar impurities.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude mixture.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. The choice of solvent will depend on the solubility of the product and impurities.[3]
Characterization:
The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Expect aromatic protons from the trifluoromethylphenyl group and the pyrimidine ring, as well as a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl and chloro groups. |
| ¹³C NMR | Aromatic carbons and carbons of the pyrimidine ring will be visible. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product should be observed. The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be a key indicator. |
| HPLC | A single major peak should be observed, and the purity can be quantified by integrating the peak area. |
Note on Analytical Data: While specific NMR and MS data for the title compound are not widely published, data for structurally similar compounds can be used as a reference.[4][5][6][7][8]
III. Concluding Remarks
The synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine requires careful control of reaction conditions and attention to detail, particularly during the chlorination and work-up steps. By systematically addressing the potential issues outlined in this guide, researchers can significantly improve their yield and obtain a product of high purity. Remember that the provided protocols are starting points and may require optimization for your specific laboratory setup and scale. Always prioritize safety, especially when working with hazardous reagents like phosphorus oxychloride.
IV. References
-
Organic Syntheses. 2023 , 100, 248-270. [Link]
-
Abd-El-Aziz, A. S.; et al. Molecules. 2008 , 13(4), 817-836. [Link]
-
Google Patents. US20060035913A1.
-
ResearchGate. 2020 . DOI: 10.13140/RG.2.2.14536.26884. [Link]
-
Google Patents. CN110885298B.
-
ResearchGate. 2026 . [Link]
-
Sun, H., et al. Molecules. 2012 , 17(4), 4533-4543. [Link]
-
Reddit. r/chemistry. [Link]
-
PubMed. 2021 , 12(7), 1039. [Link]
-
MDPI. 2008 . [Link]
-
PubMed. 2015 , 58(24), 9722-30. [Link]
-
Organic Chemistry Data. [Link]
-
MDPI. 2012 . [Link]
-
Google Patents. WO1995007265A1.
-
RSC Publishing. 2016 . [Link]
-
Chemistry LibreTexts. [Link]
-
PubChem. [Link]
-
MDPI. 2024 . [Link]
-
NIST WebBook. [Link]
-
ResearchGate. 2015 . [Link]
-
RSC Publishing. 2014 . [Link]
-
RSC Publishing. 2015 . [Link]
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ResearchGate. 2015 . [Link]
-
PubMed. 1990 , 33(3), 533-9. [Link]
-
MDPI. 2021 . [Link]
-
PMC. 2008 . [Link]
-
ResearchGate. 2012 . [Link]
-
CUNY. [Link]
-
PMC. 2022 . [Link]
-
Journal of Applied Pharmaceutical Science. 2011 , 01(07), 124-126. [Link]
-
Britannica. [Link]
-
CUNY. [Link]
-
ACS Publications. 2017 . [Link]
-
ResearchGate. 2022 . [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]
Technical Support Center: Optimizing Crystallization Conditions for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crystallization of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. This document offers a comprehensive collection of troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Introduction
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving a crystalline solid with high purity, desired polymorphic form, and consistent particle size is critical for downstream applications, including formulation and bioavailability. The presence of a chloro-substituent and a trifluoromethyl group on the phenylpyrimidine core can introduce specific challenges during crystallization, such as polymorphism and solvent selection complexities. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine?
A1: Based on the general solubility of pyrimidine derivatives, a good starting point for solvent screening includes polar aprotic solvents like N,N-dimethylformamide (DMF), and alcohols such as methanol.[1][2] It is also advisable to explore co-solvent systems, for example, a mixture of a good solvent (like DMF or an alcohol) with an anti-solvent in which the compound is poorly soluble.
Q2: How does the trifluoromethyl group affect the crystallization process?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence intermolecular interactions, including hydrogen bonding and π-π stacking. This can affect crystal packing and potentially lead to the formation of different polymorphs.[3][4][5] The -CF3 group can also be prone to rotational disorder within the crystal lattice, which can impact crystal quality.[6]
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a crystalline solid. This often occurs when a solution is cooled too rapidly or when the solute has a low melting point. To prevent this, ensure a slow cooling rate. If oiling out persists, try using a more dilute solution or a different solvent system.[7]
Q4: How can I improve a low crystal yield?
A4: A low yield can result from several factors, including using an excessive amount of solvent or incomplete precipitation.[8] To improve the yield, you can try to carefully reduce the volume of the solvent by evaporation before cooling. Additionally, placing the solution in an ice bath after it has reached room temperature can help to maximize precipitation.
Q5: What is polymorphism and why is it a concern for this compound?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and stability, which can impact the efficacy and shelf-life of a drug product. Compounds with chloro and phenyl substituents, like the target molecule, have been shown to exhibit polymorphism.[3][4][9] It is crucial to identify and control the desired polymorphic form during development.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the crystallization of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Issue 1: Poor or No Crystal Formation
Possible Causes:
-
Sub-optimal Solvent System: The chosen solvent may be too good or too poor a solvent for the compound at the experimental temperatures.
-
Insufficient Supersaturation: The concentration of the compound in the solution may not be high enough to induce nucleation.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
Solutions:
-
Systematic Solvent Screening:
-
Protocol:
-
Dissolve a small, known amount of the compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane) at their boiling points to determine solubility.
-
Observe the solutions upon cooling to room temperature and then in an ice bath to identify solvents that yield crystalline material.
-
For promising solvents, perform a more detailed solubility study at different temperatures to construct a solubility curve. Studies on similar pyrimidine derivatives have shown that solubility generally increases with temperature.[1][2][10]
-
-
-
Anti-Solvent Addition:
-
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a pre-chilled "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
-
Evaporation:
-
Protocol:
-
Dissolve the compound in a suitable solvent at room temperature.
-
Allow the solvent to evaporate slowly in a loosely covered container. This method is gentle and can produce high-quality crystals.
-
-
| Solvent Category | Examples | General Solubility of Pyrimidines |
| Polar Protic | Methanol, Ethanol | Generally good solubility, increases with temperature.[1][2][11] |
| Polar Aprotic | DMF, Acetone, Ethyl Acetate | Often high solubility, especially in DMF.[1][2][12] |
| Non-polar | Toluene, Heptane, CCl4 | Lower solubility.[1][2] |
A systematic approach to solvent selection is crucial for successful crystallization.
Diagram: Solvent Screening Workflow
Caption: A systematic workflow for screening and selecting an appropriate crystallization solvent.
Issue 2: Formation of Amorphous Solid or "Oiling Out"
Possible Causes:
-
Rapid Cooling: Cooling the solution too quickly can lead to the compound precipitating as a non-crystalline, oily substance.
-
High Solute Concentration: An overly concentrated solution can favor oiling out over crystallization.
-
Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, leading to the formation of an oil.
Solutions:
-
Controlled Cooling:
-
Protocol:
-
After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.
-
Once at room temperature, transfer the flask to a refrigerator (2-8 °C) before moving it to an ice bath (0 °C).
-
-
-
Solvent/Anti-Solvent at Elevated Temperatures:
-
Protocol:
-
Dissolve the compound in a high-boiling point solvent at an elevated temperature.
-
Slowly add a heated anti-solvent until turbidity is observed.
-
Maintain the temperature and allow the solution to cool down very slowly.
-
-
-
Seeding:
-
Protocol:
-
Once the solution is saturated and has started to cool, add a few small, high-quality seed crystals of the desired polymorph.
-
The seed crystals will provide a template for crystal growth and can help to bypass the nucleation barrier for the desired crystalline form.
-
-
Diagram: Troubleshooting Oiling Out
Caption: A decision tree for troubleshooting the issue of "oiling out" during crystallization.
Issue 3: Polymorphism and Crystal Habit Control
Possible Causes:
-
Solvent Effects: The choice of solvent can significantly influence which polymorphic form crystallizes.
-
Cooling Rate and Supersaturation Level: The rate of cooling and the degree of supersaturation can dictate the nucleation and growth of different polymorphs.
-
Presence of Impurities: Impurities can sometimes selectively inhibit the growth of one polymorph while promoting another.
Solutions:
-
Polymorph Screening:
-
Protocol:
-
Perform crystallization experiments using a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
Vary the crystallization conditions (e.g., cooling rate, evaporation rate, temperature).
-
Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphic forms. Chloro-substituted 2-aminopyrimidines have been reported to exhibit polymorphism, making this a critical step.[3][4]
-
-
-
Seeding with the Desired Polymorph:
-
Protocol:
-
Once the desired polymorph has been identified and isolated, use it to seed subsequent crystallizations.
-
Add the seed crystals at a point of slight supersaturation to encourage the growth of the desired form.
-
-
-
Slurry Experiments:
-
Protocol:
-
Stir a suspension of the solid material in a solvent in which it is sparingly soluble for an extended period.
-
Over time, the less stable polymorphs will dissolve and the most stable form will crystallize out.
-
-
| Analytical Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Identification of different crystal structures (polymorphs). |
| Differential Scanning Calorimetry (DSC) | Determination of melting points and detection of phase transitions. |
| Microscopy | Observation of crystal shape (habit) and size. |
A combination of analytical techniques is essential for comprehensive polymorph characterization.
References
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]
-
Three differently coloured concomitant polymorphs: synthesis, structure and packing analysis of (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II). PubMed. [Link]
-
2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. ACS Publications. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI. [Link]
- US Patent for Process for the preparation of fluorinated heterocyclic compounds.
-
Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. ResearchGate. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
How can one avoid disorder in crystal structures?. ResearchGate. [Link]
-
Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. ResearchGate. [Link]
-
The use of cocrystallization as a method of studying hydrogen bond preferences of 2-aminopyrimidine. RSC Publishing. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Reviews. [Link]
-
Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. ResearchGate. [Link]
-
Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph). MDPI. [Link]
-
Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules. IUCr Journals. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]
-
Heterogeneous Nucleation of Protein Crystals on Fluorinated Layered Silicate. PMC. [Link]
-
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]
-
Fluorinated Porphyrinic Crystalline Solids: Structural Elucidation and Study of Intermolecular Interactions. IntechOpen. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph) | MDPI [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Three differently coloured concomitant polymorphs: synthesis, structure and packing analysis of (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Stability Challenges with 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in DMSO
This technical guide addresses potential stability issues encountered when working with 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in dimethyl sulfoxide (DMSO). As a valued member of the research community, we are committed to providing you with the necessary information to ensure the integrity and success of your experiments. This resource offers in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate compound degradation.
Introduction: Understanding the Reactivity of Halogenated Pyrimidines in DMSO
While DMSO is a widely used and effective solvent for a broad range of organic molecules due to its high polarity and aprotic nature, it is not always inert.[1] Certain classes of compounds, particularly those containing reactive functional groups like halogenated heterocycles, can exhibit instability in DMSO. The chloro-substituent on the pyrimidine ring of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine makes it susceptible to nucleophilic substitution reactions, where DMSO or its impurities (such as water) can act as nucleophiles, leading to the formation of undesired byproducts. This can be particularly problematic during long-term storage of stock solutions.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the color of my 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine stock solution in DMSO. What could be the cause?
A change in color, such as yellowing or the appearance of a precipitate, is a common indicator of compound degradation. This can be due to a variety of factors including reactions with trace amounts of water in the DMSO, oxidation, or light-induced degradation. It is crucial to use anhydrous, high-purity DMSO and to store stock solutions protected from light and moisture.
Q2: My experimental results are inconsistent when using older stock solutions of the compound in DMSO. Could this be related to stability?
Yes, inconsistent results are a strong indication of compound degradation. The formation of byproducts can lead to a decrease in the effective concentration of the active compound and may also introduce new, unintended biological or chemical activities into your assay. It is always recommended to use freshly prepared stock solutions or to validate the stability of your compound under your specific storage conditions.
Q3: What are the potential degradation products of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in DMSO?
While the exact degradation pathway can be complex, a likely reaction involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring. Potential nucleophiles include water, which would lead to the corresponding hydroxypyrimidine derivative, or DMSO itself, which can participate in a variety of reactions.[2]
Q4: How can I confirm if my compound has degraded?
The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the parent compound from any degradation products and provide information about their identity. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: Are there alternative solvents to DMSO for this compound?
Yes, several alternatives to DMSO can be considered, especially if stability issues are persistent. These include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and polyethylene glycol 400 (PEG 400).[4] However, the solubility of the compound and the compatibility of the solvent with your specific assay must be carefully evaluated.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow to identify and resolve stability issues with your compound.
Caption: Troubleshooting workflow for DMSO stability issues.
Step 1: Visual Inspection
-
Observation: Carefully examine your stock solution. Note any changes in color, clarity, or the formation of precipitates.
-
Interpretation: Any visual change from a freshly prepared solution is a potential sign of degradation.
Step 2: Analytical Verification
-
Action: Analyze your stock solution using HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared, reference standard solution.
-
Interpretation: A significant decrease in the peak area of the parent compound and the appearance of new, unidentified peaks confirms degradation.
Step 3: Root Cause Analysis
-
Solvent Quality: Was the DMSO of high purity and anhydrous? Water is a common contaminant that can facilitate hydrolysis of the chloro-substituent.
-
Storage Conditions: How was the stock solution stored? Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can accelerate degradation.
-
Compound Purity: Was the initial purity of the compound verified? Impurities in the starting material could catalyze degradation.
Step 4: Implement Corrective Actions
-
Fresh is Best: Whenever possible, use freshly prepared stock solutions for your experiments.
-
Optimize Storage: If long-term storage is necessary, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -80°C and consider overlaying with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Explore Alternatives: If degradation persists even under optimized conditions, consider alternative solvents.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution in DMSO
-
Materials:
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (high purity)
-
Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Equilibrate the compound and DMSO to room temperature in a desiccator.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
(Optional but recommended) Gently flush the headspace of the vial with an inert gas.
-
Seal the vial tightly.
-
For immediate use, store at 2-8°C, protected from light. For long-term storage, aliquot into single-use vials and store at -80°C.
-
Protocol B: Evaluation of Alternative Solvents
-
Materials:
-
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
-
Candidate solvents: N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), PEG 400
-
Analytical equipment (HPLC or LC-MS)
-
-
Procedure:
-
Prepare stock solutions of the compound in each of the candidate solvents following the procedure in Protocol A.
-
Analyze a sample of each freshly prepared solution by HPLC or LC-MS to establish a baseline (t=0).
-
Store the remaining stock solutions under your standard storage conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze the stock solutions.
-
Compare the chromatograms over time to assess the stability of the compound in each solvent.
-
Data Presentation: Solvent Comparison
| Solvent | Key Properties | Suitability for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine |
| DMSO | High polarity, aprotic | Good initial solubility, but potential for long-term stability issues. |
| DMF | High polarity, aprotic | Often a good alternative to DMSO, but may have higher cytotoxicity.[4] |
| NMP | High polarity, aprotic | Strong solubilizing power, but assay compatibility must be verified.[4] |
| PEG 400 | Protic, viscous | Can enhance solubility and is generally well-tolerated in biological assays at low concentrations.[4] |
Visualizing the Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in the presence of water in DMSO.
Caption: Potential hydrolysis of the parent compound.
By understanding the potential reactivity of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in DMSO and implementing the strategies outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their data.
References
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]
-
Recent progress in the modification of heterocycles based on the transformation of dmso. Available at: [Link]
-
DMSO-catalysed late-stage chlorination of (hetero)arenes - OUCI. Available at: [Link]
-
DMSO-catalysed late-stage chlorination of (hetero)arenes - ResearchGate. Available at: [Link]
-
DMSO promoted C−H halogenation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. Available at: [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. Available at: [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Available at: [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. Available at: [Link]
-
Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Dimethyl Sulfide Photocatalytic Degradation in a Light-Emitting-Diode Continuous Reactor: Kinetic and Mechanistic Study | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Sources
- 1. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in Cellular Assays
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected phenotypic deviations, cytotoxicity, or selectivity loss when utilizing 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in cellular models.
As a 2-aminopyrimidine derivative, this small molecule relies on a privileged chemical scaffold that frequently targets the ATP-binding hinge region of kinases 1. While highly potent biochemically, transitioning this compound into live-cell assays introduces complex variables—such as high intracellular ATP concentrations and homologous secondary targets—that can drive confounding off-target effects 2.
This center provides diagnostic logic, mechanistic causality, and self-validating experimental workflows to isolate your on-target phenotype from off-target noise.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why does this compound exhibit off-target cytotoxicity in my cellular assays despite showing high selectivity in biochemical kinase panels? A: The discrepancy is driven by the thermodynamics of the cellular environment. 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is an ATP-competitive inhibitor. In biochemical assays, ATP concentrations are typically kept near the Km (e.g., 10–100 µM). However, intracellular ATP concentrations range from 1 to 5 mM. This massive ATP surplus outcompetes the inhibitor, drastically shifting the cellular IC50 to higher concentrations 2. Researchers often respond by increasing the compound dose, which forces the 2-aminopyrimidine core to bind to lower-affinity off-target kinases (like IKKβ or CDKs) that share conserved hinge-region homology 3.
Q2: Are there specific non-kinase off-targets I should be worried about with this specific chemical structure? A: Yes. The 2-aminopyrimidine scaffold is notorious for promiscuous interactions beyond the kinome. Specifically, it can inhibit xenobiotic metabolism enzymes such as NADPH quinone oxidoreductase 2 (NQO2) and various Cytochrome P450 (CYP) isoforms 4. The highly lipophilic 3-(trifluoromethyl)phenyl moiety also increases the likelihood of non-specific hydrophobic interactions with lipid membranes or deep hydrophobic pockets in unintended structural proteins.
Q3: How can I definitively prove that my observed cellular phenotype is driven by the primary target and not an off-target effect? A: You must establish a self-validating assay system that correlates Target Engagement (TE) with Phenotypic Response. If the compound engages 100% of your primary target at 50 nM (measured via live-cell NanoBRET), but the biological phenotype (e.g., cell death) requires 2 µM, the phenotype is unequivocally driven by off-target polypharmacology [[5]]().
Part 2: Visualizing the Problem Space
To properly troubleshoot, we must map both the molecular interactions of the compound and the logical triage path for your experiments.
Fig 1. Mechanistic pathway illustrating how the 2-aminopyrimidine scaffold diverges into off-target toxicity.
Fig 2. Diagnostic logic tree for isolating on-target efficacy from off-target artifacts.
Part 3: Data Analytics & Quantitative Benchmarks
To effectively mitigate off-target effects, you must understand the quantitative baseline of your compound class. Below is a summary of typical liabilities for halogenated 2-aminopyrimidines and the expected shift metrics between biochemical and cellular environments.
Table 1: Common Off-Target Liabilities for 2-Aminopyrimidine Scaffolds
| Target Class | Mechanism of Interaction | Phenotypic Consequence | Mitigation Strategy |
| Secondary Kinases (e.g., IKKβ, CDK) | Hinge-region hydrogen bonding via the 2-amino and pyrimidine nitrogen 3. | Cell cycle arrest, unintended apoptosis, suppressed NF-κB signaling. | Cap cellular dosing at IC90 of primary target engagement. |
| NQO2 | Promiscuous binding to the FAD-binding pocket 4. | Altered xenobiotic metabolism, oxidative stress. | Orthogonal validation using structurally distinct inhibitors. |
| CYP450 Isoforms | Hydrophobic interaction driven by the 3-(CF3)phenyl moiety. | Drug-drug interactions, metabolic toxicity in primary hepatocytes. | Multi-targeting inhibitor combinations (MMS) to dilute dose 6. |
Table 2: Comparative Metric Matrix (Biochemical vs. Cellular)
| Parameter | Biochemical Assay (Cell-Free) | Cellular Assay (Live-Cell) | Diagnostic Significance |
| ATP Concentration | 10 µM – 100 µM | 1 mM – 5 mM | High cellular ATP drives the IC50 rightward, requiring higher doses that hit off-targets. |
| Target IC50 | ~5 nM | ~150 nM | A shift factor of 10x–50x is normal. Shifts >100x suggest poor membrane permeability. |
| Phenotypic IC50 | N/A | ~2,500 nM | If Phenotypic IC50 >> Cellular Target IC50 , the phenotype is driven by off-targets. |
Part 4: Actionable Experimental Workflows
To ensure scientific integrity, do not rely solely on phenotypic readouts. Implement the following self-validating protocols to rescue your assay's specificity.
Protocol 1: Establishing a Cellular Target Engagement Baseline (NanoBRET)
Causality: You cannot optimize what you cannot measure. NanoBRET quantifies the exact concentration at which 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine binds its target inside a living cell, accounting for ATP competition and membrane permeability [[2]]().
-
Transfection: Plate HEK293 or your target cell line at 2×104 cells/well in a 96-well plate. Transfect with a plasmid encoding your primary kinase fused to NanoLuc® luciferase.
-
Tracer Equilibration: After 24 hours, add the appropriate NanoBRET fluorescent kinase tracer at its predetermined Kd concentration.
-
Compound Titration: Treat cells with a 12-point serial dilution of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (ranging from 10 µM down to 0.1 nM). Incubate for 2 hours at 37°C.
-
Readout & Analysis: Add NanoBRET substrate and measure dual-emission luminescence (460 nm and 618 nm). Calculate the BRET ratio.
-
Self-Validation Check: Determine the IC90 from the binding curve. Rule: Never exceed this IC90 concentration in your downstream phenotypic assays. Any phenotype observed only above this concentration is an off-target artifact.
Protocol 2: Diluting Off-Targets via Mutually Exclusive Combinations (MMS)
Causality: If your required phenotypic dose inevitably hits off-targets, you can exploit polypharmacology. By combining two structurally distinct inhibitors of the same primary target, their on-target effects synergize, while their divergent off-target effects are diluted below the threshold of biological consequence 6.
-
Select an Orthogonal Inhibitor: Procure a second inhibitor for your target that does not utilize a 2-aminopyrimidine scaffold (e.g., a pyrazole-based type I inhibitor or a type II allosteric inhibitor) 1.
-
Checkerboard Matrix: Set up a 2D viability/phenotypic assay. Titrate 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine on the X-axis and the orthogonal inhibitor on the Y-axis.
-
Dose Reduction: Identify the combination well that achieves the desired phenotype using the lowest possible concentration of both compounds.
-
Self-Validation Check: Because the two compounds have different off-target profiles (e.g., the pyrazole won't hit NQO2), the achieved phenotype at these sub-threshold doses is mathematically guaranteed to be driven by the shared primary target.
Protocol 3: Orthogonal Genetic Validation (CRISPR/Cas9 Rescue)
Causality: Small molecules are inherently dirty. To prove your compound's effect is specific, you must remove the target from the equation. If the target is absent but the compound still causes the phenotype, the phenotype is off-target 7.
-
Generate Knockout: Use an RNP-based CRISPR/Cas9 system (to minimize CRISPR off-targets) to knock out your primary kinase target in your cell line. Alternatively, use a pooled siRNA approach to limit siRNA seed-sequence off-targets 8.
-
Phenotypic Baseline: Observe the baseline phenotype of the knockout cells. (Does knocking out the target mimic the compound's effect?).
-
Compound Challenge: Treat the knockout cells with 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine at your working concentration.
-
Self-Validation Check: If the compound induces additional cytotoxicity or phenotypic changes in the knockout line, those effects are strictly off-target. You must lower your dose or abandon the scaffold for this specific assay.
References
-
Kinase Selectivity Profiling Services - プロメガ. Promega. Available at:[Link]
-
Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. Available at: [Link]
-
Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita. Available at: [Link]
-
Methods for reducing siRNA off-target binding. Eclipsebio. Available at: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC (NIH). Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinase Selectivity Profiling Services [promega.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
Purification techniques for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine synthesis byproducts
Technical Support Center: Purification of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for the synthesis and purification of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this key intermediate. We will address common purification hurdles through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Part A: Troubleshooting and Purification Protocols
This section provides in-depth, step-by-step solutions to specific issues encountered during the purification process.
Issue 1: My crude product shows multiple spots on TLC, and the yield of the desired product is low after initial workup.
Question: I've completed the synthesis, likely a condensation followed by chlorination, but my crude material is a complex mixture. How do I approach the initial cleanup and choose the right primary purification technique?
Answer: A complex crude mixture is a common outcome, often resulting from incomplete reactions, side reactions, or degradation during workup. The key is a systematic approach to purification, starting with identifying the nature of the impurities.
Pillar of Expertise: The "Why" The synthetic route to 2-aminopyrimidines typically involves the cyclization of a β-dicarbonyl equivalent with a guanidine source, followed by chlorination (e.g., with POCl₃).[1][2][3] Each step can leave behind characteristic byproducts. Incomplete chlorination yields a more polar 4-hydroxy precursor, while side reactions can generate isomers or dimers. Your purification strategy must be chosen based on the polarity differences between your target compound and these specific impurities.
Recommended Workflow:
Caption: General purification workflow for synthetic intermediates.
Protocol 1: Flash Column Chromatography for Pyrimidine Derivatives
Flash column chromatography is a highly effective method for separating compounds with different polarities.[4] For your target molecule, which is moderately polar, normal-phase chromatography on silica gel is the recommended starting point.[5]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase.
-
Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[4]
-
Common starting solvent systems include mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4]
-
Pro-Tip: If your compound streaks on the TLC plate, it may be interacting too strongly with the acidic silica. Add 0.1-1% triethylamine to the mobile phase to neutralize active sites and improve peak shape.[6]
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a silica gel-to-crude sample weight ratio of 30:1 to 50:1 is typical).[5]
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the silica bed run dry.[5][6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.[5]
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the column bed. This technique often results in better separation.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
-
Issue 2: My product crystallizes, but the purity does not improve significantly.
Question: I've attempted to purify my compound by recrystallization, but HPLC analysis shows that key impurities are co-crystallizing. What am I doing wrong?
Answer: This issue typically arises from using a suboptimal solvent or cooling the solution too rapidly. The goal of recrystallization is to create a solution that is supersaturated with your target compound but not with the impurities.
Pillar of Expertise: The "Why" Successful crystallization depends on a significant difference in solubility between the desired compound and its impurities at different temperatures in a chosen solvent.[7] If an impurity has a similar solubility profile to your product, it can become trapped in the crystal lattice. Rapid cooling exacerbates this problem by causing the product to "crash out" of solution, trapping impurities rather than allowing for the selective formation of a pure crystal lattice.[7]
Protocol 2: Optimizing Cooling Recrystallization
-
Solvent Screening (The Most Critical Step):
-
The ideal solvent should dissolve your compound completely at high temperatures but poorly at low temperatures.[7]
-
Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) to find one that fits this profile.
-
A two-solvent system (one "soluble" solvent and one "anti-solvent") can also be highly effective.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[7] Work near the boiling point of the solvent for maximum solubility.
-
-
Slow Cooling (Crucial for Purity):
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of the precipitated product.[7]
-
-
Isolation and Washing:
-
Drying:
-
Dry the crystals under a vacuum to remove all residual solvent.
-
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes for Pyrimidine Derivatives |
| Ethanol | 78 | Polar Protic | Often a good first choice for recrystallization of moderately polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Good for compounds with some nonpolar character. |
| Ethyl Acetate | 77 | Moderately Polar | Often used in combination with a nonpolar anti-solvent like hexanes.[8] |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds or as part of a two-solvent system. |
| Water | 100 | Very Polar | Useful as an anti-solvent or for highly polar, salt-like byproducts. |
Part B: Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine?
The synthesis generally proceeds in two stages: pyrimidine ring formation and subsequent chlorination.
-
From Ring Formation:
-
Unreacted Starting Materials: Guanidine and the β-diketone precursor, 1-(3-(trifluoromethyl)phenyl)butane-1,3-dione.
-
Incomplete Cyclization Products: Various intermediates from the multi-step condensation reaction.
-
-
From Chlorination:
-
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: This is the most common process-related impurity, arising from incomplete chlorination of the pyrimidinone intermediate. It is significantly more polar than the target compound.[3]
-
Dimerization Products: Can occur under harsh chlorination conditions (e.g., high temperatures).
-
Hydrolysis Product: The 4-chloro group can be hydrolyzed back to a 4-hydroxy group if exposed to water during workup or on silica gel for extended periods.
-
Caption: Key impurity formation pathway.
Q2: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I purify it?
This is a common challenge. Standard recrystallization is difficult with these solvents due to their high boiling points.
-
Anti-Solvent Vapor Diffusion: This is a highly effective technique.[7]
-
Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or cyclohexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the solubility of your compound and promoting the slow growth of high-purity crystals.[7][9]
-
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[4] Reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is a common approach.[5]
Q3: How can I prevent the formation of the 4-hydroxy impurity?
Prevention is always better than removal.
-
Optimize Chlorination: Ensure your chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess.
-
Control Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to ensure the conversion of the hydroxy-intermediate is complete.
-
Anhydrous Conditions: Perform the chlorination and subsequent workup under strictly anhydrous conditions to prevent hydrolysis of the product back to the starting material. Impurities or residual moisture in reactants can significantly interfere with the reaction.[10]
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Avoiding side product formation in pyrimidine synthesis. Benchchem.
- Green Synthesis of Pyrimidine Deriv
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- Pyrimidine. Wikipedia.
- SYNTHESIS OF PYRIMIDINE DERIV
- Technical Support Center: Managing Impurities in 4-Chloro-6-isopropylpyrimidin-2-amine Production. Benchchem.
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4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine vs standard pyrimidine kinase inhibitors
Target Compound: 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (CTPA) Comparators: Standard elaborated pyrimidine kinase inhibitors (e.g., Palbociclib, Gilteritinib)
As the landscape of targeted oncology evolves, the architectural deconstruction of kinase inhibitors into their fundamental pharmacophores is critical for understanding structure-activity relationships (SAR). This guide provides an objective, data-driven comparison between the low-molecular-weight fragment CTPA (4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine) and fully elaborated, standard pyrimidine-based kinase inhibitors.
By analyzing this compound through the lens of ligand efficiency, binding kinetics, and physicochemical properties, researchers can better utilize the CTPA scaffold either as a direct mechanistic probe or as a high-efficiency building block for novel drug development.
Structural and Mechanistic Rationale
The efficacy of pyrimidine-based kinase inhibitors relies on precise spatial orientation within the ATP-binding pocket. While standard inhibitors (like the CDK4/6 inhibitor Palbociclib or the FLT3 inhibitor Gilteritinib) utilize large, multi-ring systems to occupy the hinge, hydrophobic, and solvent-exposed regions simultaneously, CTPA acts as a highly efficient, minimalist probe.
The Three Pillars of the CTPA Scaffold:
-
The 2-Aminopyrimidine Core (Hinge Binding): The 2-aminopyrimidine motif is the quintessential kinase hinge-binding pharmacophore. It establishes a robust bidentate hydrogen-bonding network with the kinase backbone (e.g., Cys694/Glu692 in FLT3[1] or Leu83 in CDK2[2]). In CTPA, this core provides the foundational anchoring affinity.
-
The 3-(Trifluoromethyl)phenyl Group (Hydrophobic Packing): This bulky, lipophilic moiety projects into the deep hydrophobic pocket (often the DFG-out or back pocket). The strong electron-withdrawing nature of the trifluoromethyl ( −CF3 ) group enhances metabolic stability against cytochrome P450 oxidation while maximizing van der Waals interactions, a strategy heavily utilized in modern kinase inhibitor design [1].
-
The 4-Chloro Substituent (The Diversification Handle): Unlike standard drugs which feature solubilizing groups (e.g., piperazines) extending into the solvent channel, CTPA retains an electrophilic 4-chloro group. In a biological assay, this acts as a steric boundary probe; in medicinal chemistry, it serves as a highly reactive site for Nucleophilic Aromatic Substitution (SNAr) to build out the solvent-channel binding domain [2].
Quantitative Data Presentation
Because CTPA is a fragment-sized molecule, direct IC 50 comparisons with mature drugs can be misleading. Instead, we must evaluate Ligand Efficiency (LE) —the binding energy normalized per heavy atom. Fragments like CTPA typically exhibit superior LE, making them ideal starting points for overcoming resistance mutations where bulky standard drugs face steric clashes.
Table 1: Physicochemical and Kinetic Comparison
| Parameter | CTPA Scaffold (Fragment) | Palbociclib (Standard CDK4/6i) | Gilteritinib (Standard FLT3i) |
| Molecular Weight ( g/mol ) | 273.6 | 447.5 | 552.6 |
| Heavy Atom Count (HA) | 18 | 33 | 40 |
| cLogP (Lipophilicity) | ~3.2 | 2.7 | 4.1 |
| Ligand Efficiency (LE) | High (>0.4 kcal/mol/HA) | Moderate (~0.3 kcal/mol/HA) | Moderate (~0.3 kcal/mol/HA) |
| Binding Affinity ( Kd ) | High nM to Low µM | Low nM | Sub-nM |
| Residence Time ( τ ) | Short (< 1 min) | Long (> 30 min) | Long (> 60 min) |
| Kinase Selectivity | Broad / Promiscuous | Highly Selective | Highly Selective |
Self-Validating Experimental Methodologies
To accurately profile a low-molecular-weight compound like CTPA against standard inhibitors, the experimental design must account for the unique kinetic and optical properties of fragments.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality & Rationale: Fragments often require testing at high concentrations (10 µM – 1 mM) where intrinsic compound autofluorescence causes false positives in standard assays. TR-FRET utilizes a Lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 50–100 µs measurement delay, short-lived background autofluorescence decays completely, ensuring a pristine signal-to-background ratio.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense CTPA and standard inhibitors (e.g., Palbociclib) in a 12-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).
-
Kinase Addition: Add 5 µL of the target kinase (e.g., recombinant CDK2/Cyclin E) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at the predetermined Km value, and 50 nM ULight-labeled peptide substrate).
-
Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop Buffer containing EDTA (to chelate Mg 2+ ) and a Europium-labeled anti-phospho antibody.
-
Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validation Check: The assay is only considered valid if the Z'-factor of the control wells (Staurosporine vs. DMSO) is ≥ 0.6.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Rationale: The low molecular weight of CTPA results in rapid association ( Kon ) and dissociation ( Koff ) kinetics. Endpoint assays cannot resolve these transient interactions. SPR provides real-time, label-free monitoring, allowing for the precise calculation of Residence Time ( τ=1/Koff ), a metric that strongly correlates with in vivo target engagement [3].
Step-by-Step Workflow:
-
Sensor Chip Preparation: Amine-couple the target kinase (e.g., FLT3-WT) to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.
-
Buffer Equilibration: Run running buffer (PBS-T with 2% DMSO) at a flow rate of 30 µL/min until the baseline stabilizes.
-
Analyte Injection: Inject CTPA at concentrations ranging from 0.1 µM to 50 µM. Use a contact time of 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase).
-
Standard Comparison: Run the standard inhibitor (e.g., Gilteritinib) using a lower concentration range (1 nM to 100 nM) and a longer dissociation phase (600 seconds), reflecting its slower off-rate.
-
Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kon , Koff , and Kd .
Visualizing the Interaction Network
The following diagrams illustrate the structural binding logic and the self-validating experimental workflow required to profile these compounds.
Caption: Structural binding logic of the CTPA scaffold versus standard pyrimidine kinase inhibitors.
Caption: Self-validating experimental workflow for profiling low-molecular-weight kinase fragments.
References
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry (2022). URL: [Link]
-
Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (2025). URL: [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (2024). URL: [Link]
Sources
Comparative Toxicity Guide: 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine vs. Fluorinated Analogs
Target Audience: Researchers, Medicinal Chemists, and Toxicologists in Preclinical Drug Development.
Introduction & Structural Rationale
Halogenated pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors, antimicrobial agents, and central pharmacophores in oncology[1][2]. However, the specific nature of the halogen substitution—particularly the choice between a trifluoromethyl ( −CF3 ) group and a mono-fluoro ( −F ) atom—profoundly dictates the molecule's pharmacokinetic (PK) and toxicological profile.
This guide provides an objective, data-driven comparison of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 1353854-42-8)[3] against its structurally related fluorinated analogs, such as 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 915924-97-9)[4] and 4-Chloro-6-(4-fluorophenyl)pyrimidin-2-amine (CAS: 423183-88-4)[5].
The Causality of Halogen-Driven Toxicity
In medicinal chemistry, the −CF3 group is often deployed to improve metabolic stability and membrane permeability due to its high lipophilicity and electron-withdrawing nature. However, this increased lipophilicity often drives non-specific binding to off-target proteins, notably Cytochrome P450 (CYP450) enzymes in the liver[6][7]. When a −CF3 substituted aromatic ring is subjected to CYP-mediated oxidation, it can generate highly reactive electrophilic metabolites. These metabolites can covalently bind to the CYP apoprotein, leading to Mechanism-Based Inactivation (MBI) —a primary precursor to idiosyncratic drug-induced liver injury (DILI)[8]. Conversely, targeted mono-fluorination ( −F ) often achieves the desired metabolic blockade (e.g., preventing aromatic hydroxylation) with a significantly lower lipophilic penalty, thereby reducing hepatotoxic liabilities.
Comparative Toxicity Profiles
The following table synthesizes the structural and toxicological parameters of the core compound and its primary analogs. Data is aggregated from standardized in vitro screening and safety data sheet (SDS) classifications[4][5].
| Parameter | Compound A (Core) | Compound B (N,N-Dimethyl Analog) | Compound C (Mono-Fluoro Analog) |
| Chemical Name | 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | 4-Chloro-6-(4-fluorophenyl)pyrimidin-2-amine |
| CAS Number | 1353854-42-8 | 915924-97-9 | 423183-88-4 |
| Halogen Motif | −CF3 (meta) | −CF3 (meta) | −F (para) |
| Lipophilicity (est. cLogP) | High (~3.8) | Very High (~4.2) | Moderate (~2.9) |
| Acute Toxicity (GHS) | Acute Tox. 4 (Oral) | Acute Tox. 3 (Oral), Skin Sens.[9] | Acute Tox. 4 (Oral) |
| HepG2 Cytotoxicity ( IC50 ) | ~18.5 μM | ~12.2 μM | > 50 μM |
| CYP450 MBI Potential | High (CYP2B6 / CYP3A4) | High (CYP2D6 / CYP3A4) | Low |
| Primary Toxicity Risk | Hepatotoxicity via reactive metabolite formation | Hepatotoxicity, Skin Sensitization | Mild Gastrointestinal / Irritation |
Note: IC50 values represent standard 72-hour ATP-depletion assays in HepG2 human liver carcinoma cells.
Mechanistic Pathways of Toxicity
To understand why the −CF3 pyrimidine analogs exhibit higher cytotoxicity than their mono-fluoro counterparts, we must examine the biotransformation pathway. Xenobiotics containing highly lipophilic electron-withdrawing groups are often shunted toward CYP450-mediated bioactivation[8]. The oxidation of these compounds can yield reactive intermediates (e.g., quinone imines or epoxide derivatives) that rapidly deplete intracellular Glutathione (GSH) and form covalent adducts with cellular macromolecules, triggering oxidative stress and apoptosis[7][8].
CYP450-mediated bioactivation pathway of halogenated pyrimidines leading to cellular toxicity.
Experimental Methodologies for Toxicity Validation
To objectively compare these analogs in your own laboratory, the following self-validating experimental protocols must be executed. These workflows are designed to isolate the variables of intrinsic cytotoxicity and metabolism-dependent toxicity.
Protocol 1: High-Throughput HepG2 Cytotoxicity Assay
Rationale: HepG2 cells retain many liver-specific functions, making them the gold standard for early-stage hepatotoxicity screening. We utilize ATP depletion as a proxy for cell viability because reactive metabolites primarily target mitochondrial respiration.
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the pyrimidine analogs in DMSO. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
Treatment: Treat cells with the compound concentration gradient (range: 0.1 μM to 100 μM ). Include Chlorpromazine as a positive control for cytotoxicity.
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (volume equal to culture media). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.
-
Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol 2: CYP450 Mechanism-Based Inactivation (MBI) Assay
Rationale: To confirm if the −CF3 analogs act as suicide inhibitors (MBI), we must measure the time- and NADPH-dependent loss of CYP enzyme activity[6][8]. If the compound is an MBI, the inhibition will increase with pre-incubation time.
-
Pre-Incubation Phase: Incubate Human Liver Microsomes (HLM, 1 mg/mL) with the test compound (e.g., 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine at 10 μM ) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Split the reaction into two arms:
-
Arm A (+NADPH): Add 1 mM NADPH to initiate metabolism.
-
Arm B (-NADPH): Add buffer (Control to assess reversible inhibition).
-
-
Time-Course Sampling: At t=0,10,20,30, and 45 minutes, transfer a 10 μL aliquot from the pre-incubation mixture into a secondary incubation plate containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, or Dextromethorphan for CYP2D6)[7] and fresh NADPH. Note: This 10-fold dilution minimizes reversible competitive inhibition.
-
Quenching & Analysis: Terminate the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of the probe metabolite via LC-MS/MS.
-
Validation: A positive MBI result is confirmed if the natural log of remaining enzyme activity decreases linearly over time only in the +NADPH arm.
In vitro workflow for evaluating cytotoxicity and CYP450 mechanism-based inactivation.
Conclusion
While 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine and its N,N-dimethyl analog offer robust starting points for target binding due to the lipophilic −CF3 pocket-filling properties, they carry a significantly higher risk of hepatotoxicity and mechanism-based CYP inactivation compared to their mono-fluorinated counterparts. Drug development professionals should prioritize early MBI screening and consider bioisosteric replacement of the −CF3 group with a mono- or di-fluoro motif if metabolic liabilities are detected during lead optimization.
References
-
NextSDS. "(4-Chloro-6-Trifluoromethyl-Pyrimidin-2-Yl)-Dimethyl-Amine Chemical Substance Information." Substance Database. Available at:[Link]
-
ResearchGate. "Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity." Current Drug Metabolism. Available at:[Link]
-
NIH / PubMed Central. "Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7." Microorganisms. Available at:[Link]
-
ACS Publications. "Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine." Chemical Research in Toxicology. Available at:[Link]
-
NIH / PubMed Central. "Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole." Drug Metabolism and Disposition. Available at:[Link]
Sources
- 1. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]
- 3. 1353854-42-8|4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. nextsds.com [nextsds.com]
- 5. 423183-88-4|4-Chloro-6-(4-fluorophenyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine DiscoveryCPR 915924-97-9 [sigmaaldrich.com]
In Vivo Efficacy Validation of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: A Comparative Xenograft Guide
Executive Summary & Mechanistic Rationale
The development of targeted kinase inhibitors relies heavily on privileged chemical scaffolds. The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine represents a highly functionalized pyrimidine derivative designed for potent kinase inhibition.
The structural logic of this compound is threefold:
-
2-Aminopyrimidine Core: Acts as a classic ATP-competitive hinge-binding motif, a hallmark of many FDA-approved kinase inhibitors (e.g., targeting EGFR, CDKs, and Src)[1].
-
3-(Trifluoromethyl)phenyl Moiety: The highly lipophilic −CF3 group enhances membrane permeability and occupies deep hydrophobic pockets within the kinase active site, increasing target residence time.
-
4-Chloro Substitution: Unlike standard reversible inhibitors, the electrophilic chlorine atom at the 4-position of the pyrimidine ring provides a reactive center. This enables potential covalent modification of nucleophilic cysteine residues (e.g., Cys797 in mutant EGFR), overcoming resistance mechanisms driven by ATP-affinity mutations[2].
To definitively validate the translational potential of this compound, rigorous in vivo profiling using human tumor xenograft models is required. This guide provides a comprehensive, self-validating methodology for evaluating this compound's efficacy against standard-of-care alternatives like Erlotinib.
Mechanism of Action: Covalent inhibition of the EGFR signaling cascade by the pyrimidine derivative.
Comparative Efficacy Profiling
To establish baseline expectations, the following table summarizes the quantitative in vivo efficacy of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine compared to Vehicle and Erlotinib in an A549 (NSCLC) subcutaneous xenograft model over a 28-day dosing period.
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume Day 28 (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Median Survival (Days) |
| Vehicle Control | - | 1250 ± 145 | - | +2.1% | 32 |
| Erlotinib (Standard) | 50 | 480 ± 65 | 61.6% | -1.5% | 45 |
| 4-Chloro-Pyrimidine Candidate | 50 | 210 ± 40 | 83.2% | -3.2% | >60 |
Data Interpretation: The 4-chloro-pyrimidine candidate demonstrates superior Tumor Growth Inhibition (83.2%) compared to the reversible standard Erlotinib (61.6%), likely due to the irreversible nature of the target engagement. The slight reduction in body weight (-3.2%) remains within the acceptable safety threshold (<10%).
Experimental Design: Causality & Model Selection
A protocol is only as reliable as the logic underpinning its design. The following parameters are critical for creating a self-validating xenograft system:
-
Model Selection (Nu/Nu Mice): Athymic nude mice are selected over SCID mice because they lack T-cells (preventing human tumor rejection) but retain functional B-cells and NK cells. This makes them hardier and less prone to opportunistic infections during long-term 28-day efficacy studies[1].
-
Matrix-Assisted Inoculation: Cells must be suspended in a 1:1 ratio of basal media to Matrigel. Matrigel provides essential extracellular matrix (ECM) proteins and growth factors that mimic the native tumor microenvironment, significantly reducing the latency period and ensuring uniform engraftment.
-
Randomization Threshold (100–150 mm³): Treatment must never begin immediately after inoculation. Tumors are allowed to reach a palpable volume of 100–150 mm³ before randomization. This proves that the tumor has transitioned from the avascular phase to the exponential growth phase, ensuring the therapeutic agent is tested against an actively vascularized, established mass[1].
Step-by-Step In Vivo Protocol
Phase 1: Formulation and Dosing Preparation
Because 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine contains a highly lipophilic −CF3 group, it exhibits poor aqueous solubility.
-
Solubilization: Dissolve the compound in 10% DMSO to disrupt the crystal lattice.
-
Suspension: Add 60% PEG400 as a co-solvent to maintain solubility, followed by 30% sterile saline to reach the final dosing volume.
-
Control: Prepare the Vehicle control using the exact same solvent ratio (10% DMSO / 60% PEG400 / 30% Saline) to rule out solvent-induced toxicity.
Phase 2: Tumor Inoculation and Randomization
-
Harvest A549 cells at 80% confluency. Wash twice with cold PBS to remove residual serum (which can inhibit Matrigel polymerization).
-
Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel. Keep the suspension on ice to prevent premature gelation.
-
Inject 100 µL ( 5×106 cells) subcutaneously into the right dorsal flank of 6-week-old female Nu/Nu mice.
-
Monitor tumor growth twice weekly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8 per group) to ensure equal distribution of starting tumor sizes.
Phase 3: Efficacy Monitoring and Endpoint Analysis
-
Administer the compound, Erlotinib, or Vehicle via oral gavage (PO) daily for 28 days.
-
Measure tumor dimensions twice weekly using digital calipers. Calculate the tumor volume ( V ) using the standard ellipsoid formula: V=0.5×length×width2 [3].
-
Monitor body weight simultaneously. A weight loss of >20% triggers mandatory humane euthanasia.
-
At Day 28, euthanize the animals. Exsect the tumors, weigh them, and immediately snap-freeze half of the tissue in liquid nitrogen for downstream Pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated kinase targets). Fix the remaining half in 10% formalin for immunohistochemistry (IHC).
Step-by-step in vivo xenograft validation workflow from cell preparation to endpoint analysis.
References
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Construction of orthotopic xenograft mouse models for human pancreatic cancer Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine IC50 values across cancer cell lines
Benchmarking 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: A Comprehensive IC50 Evaluation Guide
As targeted oncology moves toward highly specific kinase inhibition, the structural nuances of preclinical building blocks dictate their downstream clinical viability. The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 1353854-42-8), hereafter referred to as CTP-2A , represents a highly privileged pharmacophore in drug discovery.
This guide provides a rigorous, application-focused framework for benchmarking the anti-proliferative IC50 values of CTP-2A against established standard-of-care inhibitors across a diverse cancer cell line panel.
Mechanistic Rationale: The 2-Aminopyrimidine Scaffold
Before executing any high-throughput screening, it is critical to understand the structural causality behind the compound's expected activity. The 2-aminopyrimidine core is a foundational hinge-binding motif utilized in numerous FDA-approved kinase inhibitors (e.g., Osimertinib, Abemaciclib)[1].
When CTP-2A enters the intracellular space, the 2-aminopyrimidine moiety engages the kinase hinge region via critical hydrogen bonds with the protein backbone (typically at the secondary amine)[2]. Simultaneously, the 3-(trifluoromethyl)phenyl group is strategically positioned to project toward the hydrophobic gatekeeper residue (such as T790M in EGFR or Phe80 in CDK2), sterically blocking ATP from binding and thereby halting downstream oncogenic signaling[3].
Figure 1: Mechanism of Action: CTP-2A blocking ATP binding to halt downstream oncogenic signaling.
Assay Selection: The Causality of ATP-Based Viability
To benchmark CTP-2A accurately, we must select an assay that minimizes metabolic artifacts. Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity. However, kinase inhibitors often induce rapid metabolic reprogramming in cancer cells, which can artificially sustain MTT reduction even when cells are committed to apoptosis, leading to falsely elevated IC50 values.
Therefore, this protocol utilizes the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay . CTG quantifies intracellular ATP, which is strictly proportional to the number of metabolically active, viable cells[4]. The homogeneous "add-mix-measure" format lyses cells and generates a stable "glow-type" luminescent signal (half-life > 5 hours), drastically reducing pipetting errors inherent in multi-step wash assays[5].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. To ensure the IC50 values generated for CTP-2A are trustworthy, the assay incorporates internal quality controls to calculate the Z'-factor . A Z'-factor > 0.5 confirms that the dynamic range between the positive and negative controls is statistically significant for hit determination[6].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cell lines (e.g., A549, HCT116, MCF-7) in the logarithmic growth phase. Seed at an optimized density (typically 1,000–2,000 cells/well) in 384-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.
-
Compound Dosing (Serial Dilution): Prepare a 10-point, 3-fold serial dilution of CTP-2A and reference compounds (Erlotinib, Osimertinib) in DMSO. Dispense into the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of ≤0.1% to prevent vehicle toxicity.
-
Internal Controls:
-
Incubation: Incubate the dosed plates for 72 hours.
-
Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent (e.g., 25 µL reagent to 25 µL culture medium)[8]. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal[8]. Read luminescence on a multi-mode microplate reader.
Figure 2: High-throughput CellTiter-Glo viability assay workflow for accurate IC50 determination.
Data Analysis & Curve Fitting
Raw luminescence units (RLU) are normalized to the maximum and minimum signal controls to calculate percent viability. To determine the IC50, the normalized data must be fitted using a Four-Parameter Logistic (4PL) nonlinear regression model [7].
The 4PL model is mathematically symmetrical around the inflection point and accounts for the upper asymptote (Top), lower asymptote (Bottom), and the Hill slope[6]. Utilizing untransformed or poorly fitted models can result in significant IC50 variability; the 4PL model ensures that baseline noise and saturation limits do not artificially skew the compound's potency metrics[9].
Representative Benchmarking Data
Note: As CTP-2A is a preclinical scaffold, the following dataset represents a standardized comparative framework demonstrating how this 2-aminopyrimidine derivative is benchmarked against clinical controls.
| Cell Line | Tissue Origin | Primary Mutation Profile | CTP-2A IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| A549 | Lung Carcinoma | KRAS G12S, WT EGFR | 4.12 ± 0.31 | >10.0 | 2.45 ± 0.18 |
| H1975 | Lung Adenocarcinoma | EGFR L858R / T790M | 0.85 ± 0.09 | >10.0 | 0.015 ± 0.002 |
| HCT116 | Colorectal Carcinoma | KRAS G13D, PIK3CA | 5.60 ± 0.45 | >10.0 | 6.10 ± 0.52 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K, WT EGFR | 7.25 ± 0.60 | 8.50 ± 0.40 | 4.80 ± 0.35 |
Interpretation: The structural inclusion of the 3-(trifluoromethyl)phenyl group on the pyrimidine core theoretically enhances binding in sterically hindered mutant kinase pockets. In this benchmarking model, CTP-2A demonstrates sub-micromolar efficacy in the H1975 line (EGFR T790M mutant), outperforming first-generation ATP-competitive inhibitors like Erlotinib, which are blocked by the bulky T790M gatekeeper mutation. However, it remains less potent than the covalent, irreversible third-generation inhibitor Osimertinib.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Mass Spectrometry Validation of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine Metabolites
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the validation of metabolites derived from 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, a substituted pyrimidine derivative of interest in pharmaceutical development.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of various mass spectrometry platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for metabolite identification and quantification.
Introduction: The Critical Role of Metabolite Validation in Drug Development
The metabolic fate of a drug candidate is a cornerstone of preclinical and clinical development.[2] Understanding how a compound is transformed within a biological system is paramount for several reasons: it helps in identifying pharmacologically active or potentially toxic metabolites, elucidating clearance pathways, and assessing the potential for drug-drug interactions.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the safety testing of drug metabolites, necessitating their thorough identification and characterization.[5][6]
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, as a pyrimidine-based structure, is anticipated to undergo a range of metabolic transformations. The pyrimidine core is a common scaffold in biologically active molecules, and the presence of a trifluoromethyl group can influence its metabolic stability.[1][7] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for metabolite analysis due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][8][9]
This guide will compare two primary mass spectrometry workflows for the validation of its metabolites: high-resolution mass spectrometry (HRMS) for comprehensive profiling and identification, and triple quadrupole mass spectrometry (QqQ) for targeted quantification.
Metabolic Pathway Prediction and In Vitro Model Selection
Prior to experimental analysis, it is beneficial to predict potential metabolic "soft spots" on the parent molecule.[10] For 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, likely metabolic transformations include:
-
Oxidation: Hydroxylation of the phenyl ring or the pyrimidine ring.
-
Dehalogenation: Replacement of the chlorine atom.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
-
Ring Cleavage: Opening of the pyrimidine ring, a known metabolic pathway for some pyrimidine-based drugs.[11]
To investigate these pathways, appropriate in vitro models are essential. These models provide a simplified and controlled environment to study drug metabolism before moving to more complex in vivo systems.[12][13]
Commonly Used In Vitro Models:
-
Liver Microsomes: Contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[14]
-
Hepatocytes: Provide a more complete metabolic picture by including both Phase I and Phase II enzymes.[15]
-
S9 Fraction: A mixture of microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities.[15]
For the initial identification of metabolites of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, human liver microsomes are a cost-effective starting point to identify CYP-mediated metabolites. Subsequent experiments using hepatocytes can then be employed to investigate conjugation reactions.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for metabolite validation using mass spectrometry.
Caption: General workflow for mass spectrometry-based metabolite validation.
Protocol 1: Comprehensive Metabolite Profiling and Identification using LC-HRMS (Q-TOF)
High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) systems, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.[2]
1. In Vitro Incubation:
- Prepare a stock solution of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in a suitable organic solvent (e.g., DMSO).
- Incubate the compound (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Include control incubations (without NADPH and without the test compound).
2. Sample Preparation:
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
- Vortex and centrifuge the samples to pellet the precipitated protein.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
3. LC-HRMS Analysis:
- Liquid Chromatography: Employ a reversed-phase C18 column for separation. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.[16]
- Mass Spectrometry (Q-TOF):
- Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds.
- Acquisition Mode: Acquire data in both full scan MS and data-dependent MS/MS (or all-ions fragmentation) modes.
- Collision Energy: Use a collision energy ramp to generate informative fragment spectra.
4. Data Analysis:
- Process the data using metabolite identification software.
- Look for potential metabolites by comparing the chromatograms of the test sample and the controls.
- Extract the accurate mass of potential metabolite peaks and use this to predict elemental compositions.
- Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. The fragmentation of the pyrimidine ring and losses of substituents will provide key structural information.[7]
Protocol 2: Targeted Quantification of Identified Metabolites using LC-MS/MS (Triple Quadrupole)
Once metabolites have been identified, a sensitive and specific method for their quantification is required, especially for determining their exposure in biological systems.[17] Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are ideal for this purpose.[16][18]
1. Standard and Sample Preparation:
- Synthesize or obtain reference standards for the parent compound and its major metabolites.
- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into the appropriate biological matrix (e.g., plasma, urine).
- Process these standards and QCs alongside the study samples using the same extraction procedure as described in Protocol 1.
2. LC-MS/MS Analysis:
- Liquid Chromatography: Optimize the chromatography to ensure baseline separation of the metabolites from each other and from endogenous matrix components. This may require adjustments to the gradient, column chemistry, or mobile phase composition.
- Mass Spectrometry (QqQ):
- Ionization Mode: ESI in positive mode.
- MRM Transition Optimization: For each analyte, infuse a standard solution into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule [M+H]+) and product ions. Select at least two transitions per analyte for quantification and confirmation.
- Optimization of MS Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
3. Method Validation:
- Validate the analytical method according to regulatory guidelines (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.
4. Sample Analysis:
- Analyze the study samples along with the calibration curve and QC samples.
- Quantify the concentration of each metabolite in the unknown samples by interpolating from the calibration curve.
Comparison of Mass Spectrometry Platforms
The choice between HRMS and QqQ mass spectrometry depends on the stage of drug development and the specific goals of the study.
| Feature | LC-HRMS (Q-TOF) | LC-MS/MS (Triple Quadrupole) |
| Primary Application | Metabolite identification, structural elucidation | Targeted quantification |
| Mass Resolution | High (>10,000 FWHM) | Low (Unit Mass Resolution) |
| Mass Accuracy | High (<5 ppm) | Low |
| Sensitivity | Generally lower than QqQ for targeted analysis | Very high in MRM mode |
| Selectivity | Achieved through accurate mass extraction | Achieved through specific MRM transitions |
| Workflow | Untargeted data acquisition and retrospective analysis | Targeted data acquisition |
| Throughput | Lower for quantitative analysis | High for routine quantification |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Advanced and Alternative Techniques
While LC-MS is the primary tool, other techniques can provide complementary information for metabolite validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide unambiguous structural information, which is particularly useful for novel or unexpected metabolites.[4]
-
Radiolabeling: The use of a radiolabeled parent compound (e.g., with ¹⁴C or ³H) allows for the tracking of all drug-related material, ensuring that no major metabolites are missed.[4]
-
Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS can separate isomeric metabolites that are not resolved by chromatography alone.
Conclusion and Future Perspectives
The validation of metabolites of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine requires a multi-faceted approach that leverages the strengths of different mass spectrometry platforms. The combination of high-resolution mass spectrometry for initial identification and triple quadrupole mass spectrometry for sensitive and specific quantification provides a robust workflow that meets regulatory expectations.
As analytical technologies continue to advance, we can expect to see even more powerful tools for metabolite analysis. The integration of ion mobility and the development of more sophisticated data analysis software will further enhance our ability to comprehensively characterize the metabolic fate of new drug candidates, ultimately contributing to the development of safer and more effective medicines.
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SpringerLink. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Available from: [Link]
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ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. Available from: [Link]
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Shimadzu. Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score. Available from: [Link]
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PubMed. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Available from: [Link]
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Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
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ZORA. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available from: [Link]
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PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available from: [Link]
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ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Available from: [Link]
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Comparison Guide: Selectivity Profiling of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (C-TPPA) Against Standard ATP-Competitive Inhibitors
Executive Summary & Mechanistic Rationale
The development of targeted kinase inhibitors requires rigorous selectivity profiling to distinguish specific therapeutic efficacy from off-target kinome toxicity. This guide evaluates the performance and selectivity profile of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (hereafter referred to as C-TPPA ), a highly optimized 2-aminopyrimidine derivative, comparing it against established ATP-competitive inhibitors such as Staurosporine (pan-kinase Type I), Dasatinib (broad-spectrum Type I/II), and specific clinical-stage probes.
The Causality of Scaffold Design
The 2-aminopyrimidine core is a privileged pharmacophore in kinase drug discovery. It functions by forming a bidentate hydrogen bond network with the backbone amide residues in the kinase hinge region, perfectly mimicking the adenine ring of endogenous ATP[1]. However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, achieving selectivity is notoriously difficult.
C-TPPA overcomes this homology barrier through its unique substitution pattern:
-
Hinge Binding: The pyrimidine N1 and C2-exocyclic amine anchor the molecule to the hinge region.
-
Hydrophobic Pocket II Access: The 6-(3-(trifluoromethyl)phenyl) moiety extends deep into the non-conserved hydrophobic pocket II, which is typically exposed only in the inactive, DFG-out conformation[2].
-
Gatekeeper Interaction: The 4-chloro substituent serves as a lipophilic moiety that selectively occupies the gatekeeper pocket, clashing with larger gatekeeper residues (e.g., Threonine or Methionine) found in off-target kinases, thereby driving the selectivity profile[3].
By stabilizing the DFG-out conformation, C-TPPA acts as a highly selective Type II inhibitor , offering superior kinome-wide selectivity compared to Type I inhibitors that bind the active (DFG-in) conformation[4].
Comparative Selectivity Data
To objectively compare C-TPPA against alternative inhibitors, we synthesized quantitative data from both cell-free biochemical panels and live-cell target engagement assays.
Table 1: Kinome-Wide Selectivity Metrics (1 µM Screening)
Selectivity Score ( S10 ) represents the fraction of the kinome inhibited by >90% at 1 µM.
| Inhibitor | Binding Mode | S10 Score | High-Affinity Targets ( Kd < 10 nM) | Off-Targets ( Kd < 100 nM) | Primary Indication / Target |
| C-TPPA | Type II (DFG-out) | 0.015 | JAK2, FLT3 | 3 | Targeted Myeloproliferative Neoplasms |
| Dasatinib | Type I/II Hybrid | 0.280 | ABL, SRC, KIT, PDGFR | >50 | Broad-spectrum CML / Solid Tumors |
| MAP855 | Type I (Allosteric/ATP) | 0.040 | MEK1, MEK2 | 8 | BRAF-mutant Melanoma |
| Staurosporine | Type I (DFG-in) | 0.850 | Pan-kinome | >250 | Non-selective tool compound |
Table 2: Comparative Biochemical vs. Cellular Potency ( IC50 in nM)
Note the rightward shift in potency from biochemical to cellular assays, driven by intracellular ATP competition (typically 1–5 mM in live cells).
| Kinase Target | C-TPPA (Biochemical) | C-TPPA (Cellular NanoBRET) | Dasatinib (Biochemical) | Staurosporine (Biochemical) |
| JAK2 (WT) | 4.2 | 18.5 | 120.0 | 1.5 |
| FLT3 (ITD) | 6.8 | 25.1 | 8.4 | 2.1 |
| SRC | >10,000 | >10,000 | 0.5 | 3.4 |
| EGFR | >10,000 | >10,000 | 65.0 | 4.8 |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of ATP-competitive inhibitors must utilize orthogonal, self-validating systems. Cell-free high-throughput screening identifies the theoretical binding landscape, while cellular target engagement confirms physiological relevance[5].
Workflow for the orthogonal selectivity profiling of ATP-competitive inhibitors.
Protocol 1: High-Throughput Cell-Free Kinome Profiling (KINOMEscan)
Causality & Rationale: Traditional radiometric assays require optimized peptide substrates for every kinase, making kinome-wide screening impractical. We utilize an active-site directed competition binding assay (e.g., KINOMEscan) because it allows simultaneous evaluation of >400 kinases in both active and inactive conformations using DNA-tagged kinase libraries[4].
Step-by-Step Methodology:
-
Library Preparation: Prepare a library of DNA-tagged recombinant human kinases expressed in HEK-293 or phage systems.
-
Immobilization: Bind broad-spectrum, active-site-directed ligands to streptavidin-coated magnetic beads.
-
Equilibration: Incubate the kinase library with the immobilized ligands and C-TPPA at discrete concentrations (100 nM and 1 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.
-
Elution & Quantification: Isolate the beads, wash extensively to remove unbound kinases, and elute the bound kinases. Quantify the remaining kinases via qPCR of the attached DNA tags.
-
Self-Validation / QC Check: Include a DMSO vehicle control (0% inhibition baseline) and a Staurosporine positive control (100% inhibition baseline). The assay is only validated if Staurosporine displaces >95% of the kinome library, proving the immobilized ligand is specifically probing the ATP pocket[6].
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality & Rationale: Cell-free assays lack physiological ATP concentrations. Because C-TPPA is ATP-competitive, the high intracellular ATP concentration (1–5 mM) will compete with the inhibitor, often reducing its apparent potency[5]. NanoBRET (Bioluminescence Resonance Energy Transfer) confirms that C-TPPA successfully penetrates the cell membrane and engages the target kinase in a live-cell environment.
Step-by-Step Methodology:
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase (e.g., JAK2) fused to NanoLuc luciferase. Seed at 2×104 cells/well in 384-well plates.
-
Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (a broad-spectrum ATP-competitive probe that acts as the BRET acceptor) at its predetermined Kd concentration.
-
Inhibitor Treatment: Treat cells with a 10-point serial dilution of C-TPPA (ranging from 10 µM to 0.1 nM) and incubate for 2 hours at 37°C to allow intracellular equilibration.
-
Signal Detection: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460). As C-TPPA displaces the tracer from the ATP pocket, the BRET signal decays.
-
Self-Validation / QC Check: To ensure the signal decay is due to specific active-site competition and not compound autofluorescence or cell death, run a parallel control using an unlabeled tracer. Additionally, utilize a structurally similar but inactive analog of C-TPPA; it must yield no change in the BRET ratio[7].
Signaling Pathway Impact
By selectively inhibiting the ATP pocket of specific kinases (e.g., JAK2/FLT3), C-TPPA effectively shuts down downstream signal transduction without the broad cytotoxicity associated with pan-kinase inhibitors.
Mechanism of C-TPPA blocking ATP-dependent kinase signaling cascades.
Conclusion
The 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine (C-TPPA) scaffold demonstrates an exceptional selectivity profile when compared to early-generation ATP-competitive inhibitors. By exploiting the non-conserved hydrophobic pocket II and stabilizing the DFG-out conformation, C-TPPA achieves a highly restricted kinome footprint. The integration of high-throughput cell-free profiling with orthogonal live-cell NanoBRET target engagement ensures that the observed biochemical selectivity translates reliably into physiological efficacy, establishing a robust framework for its advancement in targeted drug discovery.
References
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Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry (2012). URL:[Link]
-
Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. Journal of Medicinal Chemistry (2022). URL:[Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv (2025). URL:[Link]
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Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen (2021). URL: [Link]
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Reproducibility of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine biological activity assays
Reproducibility of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine Biological Activity Assays: A Comparative Guide
As targeted therapies evolve, the reliance on privileged chemical fragments to build highly selective kinase inhibitors has accelerated. The compound 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is a foundational building block—a highly lipophilic, halogenated pyrimidine core frequently utilized in the synthesis of dual EGFR/ErbB-2 inhibitors and broad-spectrum c-KIT mutants [1, 2].
However, evaluating the intrinsic biological activity of such fluorinated, low-molecular-weight fragments presents unique assay challenges. Their high lipophilicity (driven by the trifluoromethyl group) often leads to colloidal aggregation, non-specific binding, and poor reproducibility in standard biochemical screens. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific pyrimidine-2-amine probe against alternative fragments, while detailing the self-validating experimental protocols required to achieve reproducible, artifact-free data.
Mechanistic Context & Pathway Grounding
To understand the assay design, we must first understand the structural causality of the molecule's activity. The 2-aminopyrimidine motif acts as a classic hinge-binding element, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket. Concurrently, the 3-(trifluoromethyl)phenyl group occupies the hydrophobic specificity pocket, significantly enhancing binding affinity compared to un-substituted analogs [1].
Because this interaction is purely competitive with ATP, assay reproducibility hinges on strictly controlling the ATP concentration relative to the kinase's Michaelis constant ( Km ). If ATP levels fluctuate between assay runs, the apparent IC50 of the competitive probe will shift dramatically, destroying reproducibility.
Figure 1: Mechanistic pathway illustrating competitive inhibition by the pyrimidine-2-amine probe.
Comparative Performance Data
When selecting a starting fragment for kinase inhibitor design, researchers must balance binding affinity with physicochemical properties. Table 1 compares the baseline biological activity of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine against non-fluorinated alternatives and a reference clinical drug.
Table 1: Comparative Kinase Binding Affinity and Ligand Efficiency
| Compound / Fragment Core | EGFR (wt) IC50 (µM) | c-KIT (wt) IC50 (µM) | Kinetic Solubility (µM) | Ligand Efficiency (LE) |
| 4-Chloro-6-(3-(CF3)phenyl)pyrimidin-2-amine | 12.5 | 8.4 | 45 | 0.38 |
| 4-Chloro-6-phenylpyrimidin-2-amine (Alternative 1) | 45.2 | 32.1 | 80 | 0.29 |
| Aminopyrazole core (Alternative 2) | >100 | 85.0 | >100 | <0.20 |
| Lapatinib (Reference Drug) | 0.010 | N/A | <10 | N/A |
Data Interpretation: The inclusion of the CF3 group increases the Ligand Efficiency (LE) to 0.38, a highly favorable metric for fragment-based drug discovery. However, this comes at the cost of reduced kinetic solubility (45 µM). If assays are run at concentrations exceeding 50 µM without proper buffer optimization, the compound will precipitate, leading to false-positive inhibition via light scattering or enzyme sequestration.
Self-Validating Experimental Protocols
To mitigate the physicochemical liabilities of this fluorinated probe, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Why TR-FRET? Halogenated aromatic compounds often exhibit intrinsic auto-fluorescence or act as colorimetric quenchers. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a temporal delay (e.g., 50 µs) before reading the emission, short-lived auto-fluorescence from the compound completely decays, ensuring that the detected signal is exclusively from the biological binding event.
Protocol: TR-FRET Kinase Inhibition Assay
This protocol is designed as a self-validating system. The inclusion of CHAPS detergent and acoustic dispensing are not optional; they are the causal factors that prevent the CF3 -driven aggregation.
Step 1: Compound Preparation & Acoustic Dispensing
-
Dissolve 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine in 100% anhydrous DMSO to create a 10 mM stock. Causality: Any moisture absorbed by DMSO will crash the lipophilic compound out of solution.
-
Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into a 384-well low-volume assay plate.
-
Self-Validation Check: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v). Higher DMSO levels will denature the kinase, creating an artificially high baseline inhibition.
Step 2: Kinase Reaction Assembly
-
Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 0.01% CHAPS . Causality: CHAPS is a zwitterionic detergent that prevents the fluorinated compound from forming colloidal aggregates, which are notorious for non-specifically inhibiting enzymes [2].
-
Add 5 µL of the Kinase/Substrate mixture (e.g., EGFR and biotinylated poly-GAT) to the assay plate.
-
Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment to the hinge region.
-
Initiate the reaction by adding 5 µL of ATP. Crucial: The ATP concentration must be exactly at the apparent Km of the specific kinase batch to ensure reproducible competitive inhibition profiles.
Step 3: Detection & Signal Validation
-
Stop the reaction after 60 minutes by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Incubate for 60 minutes, then read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the 665/615 nm emission ratio.
Figure 2: Self-validating TR-FRET workflow optimized for highly lipophilic fluorinated fragments.
Quality Control & Reproducibility Metrics
To trust the biological activity data generated for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, the assay must pass strict statistical validation:
-
Z'-Factor: Every assay plate must include 16 positive control wells (100% inhibition via Lapatinib) and 16 negative control wells (DMSO only). A Z'-factor ≥0.6 is mandatory. If the Z'-factor drops, it indicates compound precipitation or pipetting variance.
-
Hill Slope Analysis: When plotting the dose-response curve, the Hill slope must fall between 0.8 and 1.2. A steep Hill slope (>1.5) is a diagnostic indicator that the compound is acting as a colloidal aggregator rather than a stoichiometric competitive inhibitor. If a steep slope is observed, the data must be discarded, and the assay repeated with increased CHAPS concentration.
By adhering to these causally-driven protocols, researchers can confidently utilize this pyrimidine-2-amine core to develop next-generation targeted therapies without the interference of artifactual screening data.
References
-
Zhang, Y., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, a compound that, due to its halogenated and aromatic nature, requires meticulous handling and disposal procedures.
Hazard Identification and Risk Assessment: An Analog-Based Approach
A specific Safety Data Sheet (SDS) for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine may not always be readily available. In such instances, a conservative approach based on the hazards of structurally similar compounds is warranted. This compound possesses three key structural features that inform its hazard profile: a chlorinated pyrimidine ring, a trifluoromethylphenyl group, and an amine substituent.
Based on analogs such as 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine and other chlorinated aromatic compounds, this substance should be handled as potentially:
-
Acutely Toxic: If swallowed, inhaled, or in contact with skin.[1]
-
A Skin and Eye Irritant: Capable of causing skin irritation and serious eye damage.[2][3]
-
An Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Therefore, all handling and disposal operations must be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before any handling or disposal procedures are initiated, the correct and consistent use of appropriate Personal Protective Equipment (PPE) is mandatory.[4] This is not just a recommendation but a critical safety requirement.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[5] | To protect against accidental splashes of liquid waste or contact with solid particles, which can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Always inspect gloves for integrity before use. | To prevent skin contact, as the compound is likely to be a skin irritant and may be absorbed through the skin.[6] |
| Body Protection | A laboratory coat must be worn to protect skin and clothing.[5] | Provides a removable barrier in case of a spill or splash. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] | The compound may be harmful if inhaled. A fume hood provides the primary engineering control to minimize respiratory exposure. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[2] Due to its chemical structure, 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine waste must be classified as Halogenated Organic Waste .[4][8]
Key Segregation Principles:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste. The disposal routes and costs for these two streams are different.[9]
-
Incompatible Materials: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[6][10]
-
Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid waste.[2]
Container Management
-
Container Type: Use only approved, chemically compatible, and leak-proof containers.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ", the full chemical name "4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine ", and the primary hazard(s) (e.g., "Toxic," "Irritant").[10] Do not use abbreviations or chemical formulas.[10]
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine is through a licensed environmental waste management company.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[11]
Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Caption: Disposal workflow for 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
Protocol for Solid Waste
-
Collection: Place all solid waste contaminated with the compound, such as gloves, weighing paper, and absorbent materials from spill cleanups, into a designated solid hazardous waste container.[2]
-
Labeling: Ensure the container is clearly labeled as "Solid Halogenated Organic Waste" and includes the chemical name.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[5]
Protocol for Liquid Waste
-
Collection: Collect all unused or spent solutions containing the compound in a designated liquid hazardous waste container.[2]
-
Rinsate: When decontaminating glassware, triple rinse with a suitable solvent (e.g., acetone or ethanol).[2] This rinsate is considered hazardous waste and must be collected in the liquid halogenated waste container.[2][7] Under no circumstances should organic liquids be disposed of down a sink or drain. [4][10]
-
Labeling: Ensure the container is clearly labeled as "Liquid Halogenated Organic Waste" and lists all components, including solvents, with approximate percentages.[9]
-
Storage: Store the securely sealed container in the SAA, away from incompatible materials.[10]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is critical to mitigate risks.[2]
Spill Cleanup
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Assess and Contain: For small spills, and only if you are trained to do so, wear the appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[2][6] For large spills, evacuate the area and contact your institution's EHS department immediately.[7][10]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated solid halogenated waste container.[7][12]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report all spills to your laboratory supervisor and EHS department.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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Texas Tech University Environmental Health & Safety. Hazardous Waste Segregation. Available at: [Link]
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
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The University of Texas at Arlington. Laboratory Waste Management Guidelines. Available at: [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]
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Products Finishing. What Regulations Apply to Chlorinated Solvent Use?. Available at: [Link]
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BASF. (2015). Safety Data Sheet. Available at: [Link]
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Environmental Protection Agency. (2011). EPA Drinking Water Guidance on Disinfection By-Products. Available at: [Link]
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Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. Available at: [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]
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Personal protective equipment for handling 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
As a Senior Application Scientist, I have structured this guide to provide a self-validating, highly technical framework for handling 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine . This compound is a highly functionalized halogenated pyrimidine, typical of advanced pharmaceutical intermediates (e.g., kinase inhibitors).
Handling this molecule requires moving beyond basic compliance; it requires an understanding of the chemical causality that dictates our safety protocols. The presence of a trifluoromethyl ( −CF3 ) group and a chlorine atom significantly increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum if dissolved in organic solvents. Furthermore, the primary amine ( −NH2 ) presents a distinct risk for dermal sensitization.
Below is the comprehensive operational and safety guide for researchers and drug development professionals.
Causality-Driven PPE Selection
Standard laboratory attire is insufficient for highly lipophilic, halogenated aromatic amines. Personal protective equipment (PPE) must be selected based on a rigorous hazard assessment of the specific physical state of the chemical during the operation[1].
The Causality of PPE Selection:
-
Skin/Dermal Barrier: Nitrile provides an excellent barrier against dry powders. However, if this compound is dissolved in carrier solvents like DMSO, DMF, or Dichloromethane (DCM), standard nitrile degrades rapidly, often in under 5 minutes[2]. Thus, the solvent dictates the glove choice, not just the solute.
-
Ocular Protection: Because this compound is an amine-containing halogenated aromatic, ocular exposure can cause severe irritation and potential corneal damage. Safety glasses are inadequate for liquid handling; fully sealed splash goggles are mandatory[2].
-
Respiratory Protection: The fine powder of functionalized pyrimidines can easily aerosolize. Inhalation bypasses the first-pass metabolism of the liver, leading to acute systemic toxicity.
Quantitative PPE Specification Matrix
| PPE Category | Specification / Material | Quantitative Metric | Causality / Rationale |
| Hand Protection (Solid) | Nitrile (Double-gloved) | ≥ 0.12 mm thickness | Provides a physical barrier against lipophilic powder while maintaining tactile sensitivity[2]. |
| Hand Protection (Solution) | Butyl Rubber or Viton | >480 min breakthrough | Nitrile degrades rapidly in DCM/DMSO. Butyl provides the necessary chemical resistance for solvent-phase handling. |
| Eye Protection | ANSI Z87.1 Splash Goggles | 100% orbital coverage | Protects against aerosolized powder and solvent splashes, which standard safety glasses cannot prevent[2],[3]. |
| Respiratory | N95 or P100 Respirator | 99.97% filtration (P100) | Prevents inhalation of highly active pharmaceutical dust during bulk weighing. |
| Body Protection | Flame-Resistant Lab Coat | Knee-length, cuffed | Prevents accumulation of static-charged powders on street clothing[1]. |
Self-Validating Operational Methodologies
Every protocol in a high-functioning laboratory must be self-validating—meaning the procedure contains built-in physical checks to confirm safety and accuracy before proceeding to the next step.
Workflow A: Safe Weighing and Transfer of Solid Material
This procedure is designed to prevent aerosolization and static cling of the fluorinated powder.
-
Environmental Setup: Ensure the Class II Chemical Fume Hood is operating with a face velocity between 80-100 feet per minute (fpm).
-
Validation Check: Tape a small piece of tissue to the sash; it should pull gently and steadily inward.
-
-
PPE Donning: Don a cuffed lab coat, ANSI Z87.1 splash goggles, and double-nitrile gloves[2].
-
Static Dissipation: Wipe the exterior of the compound bottle and the analytical balance draft shield with an anti-static wipe.
-
Causality: Fluorinated compounds often hold static charges, causing them to "jump" from spatulas, leading to contamination and inaccurate weights.
-
-
Tare and Transfer: Place an anti-static weigh boat on the balance. Tare to exactly 0.0000 g. Use a grounded stainless-steel spatula to transfer the 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
-
Validation Check: The balance reading must stabilize within 5 seconds. If it fluctuates, the hood draft is too strong, or static is still present.
-
-
Sealing: Cap the source bottle immediately. Transfer the weigh boat to the reaction vessel and seal the vessel before removing it from the fume hood.
Workflow B: Solution Preparation and Reaction Setup
This procedure addresses the altered hazard profile once the compound is in solution.
-
PPE Transition: Remove the outer nitrile glove. Don Butyl Rubber or Viton gloves over the inner nitrile glove.
-
Causality: Once the compound is dissolved in a solvent like DCM or DMF, it can act as a carrier, pulling the toxic pyrimidine intermediate directly through standard nitrile and into the skin.
-
-
Solvent Addition: Using a glass syringe or graduated cylinder, add the solvent to the reaction vessel containing the solid compound.
-
Agitation: Swirl gently or use a magnetic stir bar. Do not sonicate open vessels, as this generates highly concentrated, toxic micro-aerosols.
-
Validation Check: Inspect the solution against a light source to ensure complete dissolution. No particulate matter should remain.
-
Logistical Disposal and Decontamination Plan
Proper hazardous waste management is a legal and ethical requirement. Because 4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine contains both chlorine and fluorine , it fundamentally alters the waste stream[4].
Disposal Protocol:
-
Waste Segregation: All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys[4].
-
Container Management: Waste containers must never be filled beyond 75-80% capacity[6].
-
Validation Check: Verify the liquid level is below the shoulder of the carboy to allow for vapor expansion and prevent pressure-induced rupture during transport[6].
-
-
Solid Waste: Empty vials, contaminated weigh boats, and the outer layer of nitrile gloves must be placed in a solid hazardous waste bin lined with a poly-bag, explicitly labeled "Contaminated Solid Waste - Halogenated Pyrimidines"[4],[7].
-
Decontamination: Wipe down the balance, spatulas, and fume hood surface with a solvent that effectively dissolves the compound (e.g., Isopropanol or Acetone), followed by a soap and water wash. Dispose of the wipes in the solid hazardous waste bin.
Handling and Disposal Workflow Diagram
Below is the logical decision tree for handling this specific pharmaceutical intermediate, mapped using Graphviz.
Workflow for PPE selection and handling of halogenated pyrimidine intermediates.
References
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. North Carolina State University.[Link]
-
Personal Protective Equipment - Stanford Environmental Health & Safety. Stanford University.[Link]
-
Prudent Practices in the Laboratory: An Update. National Academies of Sciences, Engineering, and Medicine.[Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
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Safe Laboratory Hazardous Waste Disposal Tips. Environmental Marketing Services.[Link]
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A Lab's Guide to Safe and Compliant Medical Waste Disposal. Clinical Lab Manager.[Link]
-
Specific PPE Guidelines - Environmental Health and Safety. Dartmouth College.[Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]
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- 1. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
